molecular formula C13H11ClN2O3 B1407602 (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine CAS No. 1417569-99-3

(5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine

Número de catálogo: B1407602
Número CAS: 1417569-99-3
Peso molecular: 278.69 g/mol
Clave InChI: ZPSUTQKXFKEJEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine is a chemical compound of interest in chemical research and development. This benzamine derivative features a chloro-substituted phenyl ring linked via an ether bond to a nitrophenyl group, with a methanamine functional group providing a potential site for further chemical modification. Compounds with similar structural motifs, such as nitrophenoxy and chlorophenyl groups, are frequently utilized as key intermediates in organic synthesis and in the development of more complex molecules . The primary amine group makes it a suitable building block for the preparation of various derivatives, including Schiff bases, amides, and ureas. As a research chemical, it may have applications in the synthesis of potential pharmacologically active molecules or in material science. The nitrophenyl component can be a precursor to various aniline derivatives, which are valuable in several industrial and research contexts . (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine is provided for research purposes within the laboratory. It is not for human or veterinary use. Researchers should handle this compound with care, consulting the Safety Data Sheet (SDS) prior to use. Specific storage conditions are recommended to maintain the stability and purity of the product.

Propiedades

IUPAC Name

[5-chloro-2-(4-nitrophenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c14-10-1-6-13(9(7-10)8-15)19-12-4-2-11(3-5-12)16(17)18/h1-7H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSUTQKXFKEJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240386
Record name Benzenemethanamine, 5-chloro-2-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417569-99-3
Record name Benzenemethanamine, 5-chloro-2-(4-nitrophenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417569-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 5-chloro-2-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

What is the chemical structure of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine?

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the chemical structure, synthesis, and application of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine (CAS: 1417569-99-3).

Designed for medicinal chemists, process scientists, and drug development professionals, this whitepaper synthesizes structural profiling with field-proven, self-validating experimental workflows.

Executive Overview & Pharmacophore Significance

(5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine is a highly versatile, bifunctional building block frequently utilized in the development of targeted therapeutics. The molecule is defined by a diaryl ether scaffold—a "privileged structure" in medicinal chemistry known for mimicking the hydrophobic binding pockets of kinases (e.g., VEGFR, PDGFR) while providing critical conformational flexibility.

From a synthetic perspective, the compound presents a unique orthogonal reactivity profile: it contains a highly nucleophilic primary amine, an electron-withdrawing nitro group (which can be selectively reduced later in a synthetic sequence), and a chloro substituent that enhances lipophilicity and blocks metabolic oxidation sites on the aromatic ring [1].

Physicochemical Properties & Structural Data

To establish a baseline for analytical validation and downstream computational modeling, the core quantitative data of the compound is summarized below [1][2].

PropertyValueCausality / Significance in Drug Design
Chemical Name (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamineIUPAC standard nomenclature.
CAS Registry Number 1417569-99-3Unique identifier for procurement and safety tracking.
Molecular Formula C13H11ClN2O3Defines the exact atomic composition.
Molecular Weight 278.69 g/mol Optimal low MW, allowing for significant downstream functionalization without violating Lipinski's Rule of 5.
SMILES Code Clc1ccc(Oc2ccc(=O)cc2)c(CN)c1Enables in silico docking and structural queries.
H-Bond Donors 1 (Primary Amine)Critical for interacting with target protein backbone residues.
H-Bond Acceptors 4 (Ether O, Nitro O's, Amine N)Enhances aqueous solubility and target binding affinity.

Retrosynthetic Logic & Chemoselective Workflows

As an application scientist, the primary challenge in synthesizing this molecule lies in the chemoselectivity required to generate a primary amine in the presence of a highly reducible nitro group. Standard catalytic hydrogenation (e.g., Pd/C, H2) or aggressive hydride donors (e.g., LiAlH4) will indiscriminately reduce both the nitrile precursor and the nitro group, yielding an unwanted diamine.

To circumvent this, we utilize two distinct, field-proven pathways:

  • Pathway A (Chemoselective Nitrile Reduction): Utilizes Borane-Tetrahydrofuran (BH3·THF). Borane is an electrophilic reducing agent that coordinates preferentially to the Lewis basic nitrile nitrogen, reducing it to the amine without transferring hydrides to the electron-deficient nitro group [4].

  • Pathway B (Boc-Protected SNAr): A highly scalable, robust approach that avoids reduction entirely. By employing a pre-formed, Boc-protected amine, we rely on a Nucleophilic Aromatic Substitution (SNAr) followed by a mild acidic deprotection.

Synthesis_Pathways cluster_0 Pathway A: Chemoselective Nitrile Reduction cluster_1 Pathway B: Protected Amine SNAr Target (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine Target Compound A1 2-Fluoro-5-chlorobenzonitrile A_Reagent1 4-Nitrophenol, K2CO3 SNAr A1->A_Reagent1 A2 5-Chloro-2-(4-nitrophenoxy)benzonitrile A_Reagent2 BH3·THF Chemoselective Reduction A2->A_Reagent2 A_Reagent1->A2 A_Reagent2->Target B1 N-Boc-(2-fluoro-5-chlorophenyl)methanamine B_Reagent1 4-Nitrophenol, Cs2CO3 SNAr B1->B_Reagent1 B2 N-Boc-(5-chloro-2-(4-nitrophenoxy)phenyl)methanamine B_Reagent2 TFA / DCM Boc Deprotection B2->B_Reagent2 B_Reagent1->B2 B_Reagent2->Target

Parallel synthesis workflows comparing chemoselective nitrile reduction and Boc-protected SNAr.

Self-Validating Experimental Protocols (Pathway B)

Pathway B is recommended for scale-up due to its high yield and avoidance of pyrophoric borane reagents. The following protocol incorporates self-validating analytical checkpoints to ensure structural integrity at each phase [3].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Form the diaryl ether linkage. Causality: Cesium carbonate (Cs2CO3) is specifically chosen over Potassium carbonate (K2CO3). The larger ionic radius of the cesium cation creates a "naked" and highly nucleophilic phenoxide ion, accelerating the SNAr reaction at lower temperatures (60°C). This prevents thermal degradation of the Boc-protecting group.

  • Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve N-Boc-(2-fluoro-5-chlorophenyl)methanamine (1.0 eq) and 4-nitrophenol (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs2CO3 (1.5 eq) in one portion.

  • Heating: Stir the suspension at 60°C for 4–6 hours.

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH (to remove unreacted 4-nitrophenol) and brine.

  • Validation Checkpoint: Perform LC-MS on the crude organic layer. You must observe the mass peak corresponding to[M+H-tBu]+ (cleavage of the Boc group in the MS source is common) or [M+Na]+ to validate the formation of the intermediate.

Step 2: Boc Deprotection

Objective: Unmask the primary amine to yield the target compound. Causality: Trifluoroacetic acid (TFA) provides a mild, anhydrous acidic environment to cleave the tert-butyl carbamate without hydrolyzing the diaryl ether bond.

  • Reaction Setup: Dissolve the intermediate from Step 1 in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acid Addition: Cool the solution to 0°C. Dropwise, add TFA (10.0 eq).

  • Deprotection: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer is pH > 8. Extract, dry over Na2SO4, and concentrate to yield the free base.

  • Validation Checkpoint: Perform 1H NMR (DMSO-d6). The protocol is validated if the 9H singlet at ~1.4 ppm (Boc group) has completely disappeared, and a broad 2H singlet (primary amine) appears at ~2.0 ppm (or ~8.2 ppm if isolated as the TFA salt).

Downstream Functionalization & Application

Once synthesized, (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine serves as a launchpad for complex pharmacophores. The primary amine can be immediately subjected to amidation or reductive amination. Following this, the nitro group can be chemoselectively reduced (e.g., using SnCl2 or Fe/NH4Cl) to an aniline, opening a second vector for derivatization. This orthogonal functionalization is heavily utilized in the synthesis of macrocyclic kinase inhibitors.

Downstream Core (5-Chloro-2-(4-nitrophenoxy) phenyl)methanamine Amidation Amidation / Urea Formation (Reaction at Primary Amine) Core->Amidation R-COCl / DIPEA Reduction Nitro Reduction (SnCl2 or Fe/NH4Cl) Amidation->Reduction Chemoselective Reduction Bifunctional Bifunctional Scaffold (Aniline + Amide) Reduction->Bifunctional

Sequential downstream functionalization exploiting the orthogonal reactivity of the scaffold.

References

  • Chemsrc. "1417569-99-3 Chemical Properties, Structure, and Identifiers." Chemsrc Database. Available at:[Link]

Technical Guide: Physicochemical Profiling and Synthetic Utility of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine (CAS Registry Number: [1]) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and drug discovery. Structurally, it features a central phenyl ring substituted with a primary methanamine, a chlorine atom, and a 4-nitrophenoxy ether linkage.

This specific substitution pattern is highly prized in the development of kinase inhibitors and complex macrocycles. The diaryl ether moiety acts as a bioisosteric conformational lock, while the primary amine and nitro group offer orthogonal handles for sequential functionalization. This whitepaper provides a comprehensive evaluation of its physicochemical properties, mechanistic synthetic pathways, and validated laboratory protocols designed for high-yield derivatization.

Physicochemical Profiling

Understanding the physical properties of this intermediate is critical for optimizing reaction solvents, purification gradients, and downstream formulation. The quantitative data is summarized in the table below.

PropertyValue / Description
CAS Registry Number 1417569-99-3
Molecular Formula C₁₃H₁₁ClN₂O₃
Molecular Weight 278.69 g/mol
Exact Mass (Monoisotopic) 278.0458 Da
Physical State Solid (typically pale yellow to tan powder)
Predicted pKa (Primary Amine) ~8.8 – 9.2 (Basic)
Predicted LogP ~3.1 – 3.4 (Moderately lipophilic)
Estimated Density ~1.38 g/cm³
Solubility Profile Soluble in DMF, DMSO, MeOH, and DCM; Insoluble in H₂O

Structural Significance & Reaction Causality

The strategic value of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine lies in its orthogonal reactivity.

  • The Primary Methanamine: Acts as a potent nucleophile for amide couplings, reductive aminations, or urea formations.

  • The Nitro Group: Serves as a masked aniline. Once the amine is functionalized, the nitro group can be chemoselectively reduced to an amine, opening a secondary vector for structural elaboration.

  • The Chloro Substituent: Provides metabolic stability (blocking cytochrome P450 oxidation at that position) and can serve as a handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) if highly active catalysts are employed.

To synthesize this core building block, chemists rely on Nucleophilic Aromatic Substitution (SNAr). As detailed in March's Advanced Organic Chemistry[2], the strong electron-withdrawing nature of the nitro group activates the para-position of 1-fluoro-4-nitrobenzene, making it highly susceptible to nucleophilic attack by a phenoxide ion.

Validated Synthetic Methodologies

The following protocols are designed as self-validating systems . Every step includes causality for the reagents chosen and analytical checkpoints to ensure the integrity of the workflow.

Protocol A: De Novo Synthesis of the Building Block

Objective: Synthesize (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine from 2-(aminomethyl)-4-chlorophenol.

Step 1: Chemoselective Amine Protection

  • Procedure: Dissolve 2-(aminomethyl)-4-chlorophenol (1.0 eq) in dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq) and cool to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.

  • Causality: The primary amine is highly nucleophilic. If left unprotected, it will compete with the phenol during the subsequent SNAr step, leading to unwanted N-arylation. Boc protection is chosen because it is stable to the basic conditions of SNAr but easily removed under mild acidic conditions, a standard established in Greene's Protective Groups in Organic Synthesis[3].

  • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the baseline starting material and the appearance of a higher Rf spot. LC-MS will show m/z [M+H-tBu]⁺ or [M+Na]⁺ corresponding to the Boc-protected phenol.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Dissolve the N-Boc-protected intermediate (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and 1-fluoro-4-nitrobenzene (1.1 eq). Heat the mixture to 80 °C for 12 hours under nitrogen.

  • Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol (pKa ~9.5) without degrading the Boc group. DMF is a polar aprotic solvent that perfectly solvates the phenoxide ion, maximizing its nucleophilicity.

  • Validation Checkpoint: The reaction mixture will turn deep yellow/orange. LC-MS analysis of a quenched aliquot will confirm the mass of the coupled diaryl ether (m/z 379.1 [M+H]⁺).

Step 3: Boc Deprotection

  • Procedure: Isolate the intermediate and dissolve in DCM. Add Trifluoroacetic acid (TFA, 10-20 eq) at 0 °C. Stir for 2 hours at room temperature. Concentrate under reduced pressure and neutralize with saturated aqueous NaHCO₃.

  • Causality: TFA cleanly cleaves the Boc group, releasing gaseous CO₂ and isobutylene, which drives the reaction to completion.

  • Validation Checkpoint: LC-MS confirms the exact mass of the target compound (278.05 Da). NMR (DMSO-d₆) will show the disappearance of the sharp 9H singlet at ~1.4 ppm (Boc group) and the appearance of a broad 2H singlet at ~2.0-3.0 ppm (free amine).

Synthesis SM 2-(Aminomethyl)-4-chlorophenol Step1 Boc Protection (Boc2O, Et3N, DCM) SM->Step1 Int1 N-Boc-2-(aminomethyl)-4-chlorophenol Step1->Int1 Step2 SNAr Reaction (1-Fluoro-4-nitrobenzene, K2CO3, DMF) Int1->Step2 Int2 Boc-Protected Diaryl Ether Step2->Int2 Step3 Deprotection (TFA, DCM) Int2->Step3 Product (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine CAS: 1417569-99-3 Step3->Product

Figure 1: Step-by-step synthetic workflow for generating CAS 1417569-99-3.

Protocol B: Downstream Functionalization Workflow

Once the core building block is obtained, it is typically advanced through amide coupling and subsequent nitro reduction.

Step 1: Amide Coupling

  • Procedure: Combine the building block (1.0 eq) with a desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir at room temperature for 2 hours.

  • Causality: HATU is a premier coupling reagent that rapidly forms an active ester, preventing epimerization of complex chiral acids. DIPEA is a non-nucleophilic base that neutralizes the system without competing for the active ester.

Step 2: Chemoselective Nitro Reduction

  • Procedure: Dissolve the resulting amide in a 4:1 mixture of Ethanol/Water. Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq). Heat to 80 °C for 3 hours. Filter through Celite.

  • Causality: Critical choice. Standard palladium-catalyzed hydrogenation (Pd/C, H₂) runs a severe risk of hydrodehalogenation, which would strip the essential 5-chloro substituent from the ring. The Fe/NH₄Cl system (Béchamp reduction) is perfectly chemoselective, reducing only the nitro group to an aniline while leaving the aryl chloride intact.

Downstream Start (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine Amide Amide Coupling (R-COOH, HATU, DIPEA) Start->Amide IntA N-Acyl Derivative Amide->IntA Reduction Chemoselective Nitro Reduction (Fe, NH4Cl, EtOH/H2O) IntA->Reduction Final Aniline Intermediate for Drug Discovery Reduction->Final

Figure 2: Downstream functionalization utilizing chemoselective nitro reduction.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. Available at:[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons, Inc. Nucleophilic Aromatic Substitution (SNAr). Available at:[Link]

Sources

Analytical and Structural Characterization of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine: Molecular Weight, Exact Mass, and Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rigorous structural validation of synthetic intermediates is not merely a tick-box exercise; it is a foundational quality control gateway. The compound (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine (CAS: 1417569-99-3)[1] presents a highly specific analytical profile due to its polyfunctional nature. Featuring a primary aliphatic amine, a strongly electron-withdrawing nitroarene, and a halogenated diaryl ether core, this molecule requires precise high-resolution mass spectrometry (HRMS) workflows to verify its identity and purity.

This whitepaper details the physicochemical properties, theoretical mass calculations, and a self-validating LC-HRMS protocol designed to unambiguously confirm the exact mass and isotopic signature of this critical building block.

Physicochemical and Structural Profiling

Before initiating any mass spectrometry workflow, we must establish the fundamental quantitative parameters of the target analyte. The distinction between average molecular weight and monoisotopic exact mass is critical here.

The average molecular weight (278.69 g/mol ) [2] accounts for the natural isotopic abundance of all elements in the bulk material (e.g., the ~75:25 ratio of 35Cl to 37Cl ). Conversely, the monoisotopic exact mass (278.0458 Da) [3] is calculated using only the most abundant, lowest-mass isotope of each constituent element ( 12C , 1H , 14N , 16O , 35Cl ). HRMS instruments measure exact mass, making it the definitive metric for structural confirmation.

Table 1: Quantitative Structural Parameters
ParameterValue
IUPAC Name (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine
CAS Registry Number 1417569-99-3[1]
Molecular Formula C13​H11​ClN2​O3​ [2]
Average Molecular Weight 278.69 g/mol [2]
Monoisotopic Exact Mass 278.0458 Da[3]
Theoretical [M+H]+ 279.0531 m/z
Key Functional Groups Primary amine, Nitroarene, Diaryl ether, Aryl chloride

Mass Spectrometry Fundamentals: The Causality of Ionization

As an application scientist, I design protocols based on the intrinsic chemical behavior of the molecule. Why do we analyze this compound in Positive Electrospray Ionization (ESI+) mode?

The causality lies in the primary methanamine moiety ( −CH2​NH2​ ). Aliphatic primary amines typically exhibit a pKa of approximately 9.0 to 10.0. When introduced into an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), this amine is quantitatively protonated to form a stable [M+H]+ cation. While the nitro group is electron-withdrawing, its influence is localized to the distant aromatic ring, leaving the aliphatic amine highly susceptible to protonation. This guarantees maximum ionization efficiency and a robust signal-to-noise ratio.

Isotopic Signature Validation

A self-validating analytical system cannot rely on mass accuracy alone. Because this molecule contains exactly one chlorine atom, we must observe a characteristic 3:1 intensity ratio between the monoisotopic peak (M) and the M+2 peak. If the M+2 peak does not appear at ~32% relative abundance at exactly +1.997 Da from the parent ion, the signal must be flagged as a false positive or an isobaric interference.

Isotopic_Signature Molecule [M+H]+ C13H12ClN2O3+ m/z 279.0531 M M (100%) ^35Cl Isotope m/z 279.0531 Molecule->M Monoisotopic M1 M+1 (~14.3%) ^13C Isotope m/z 280.0564 Molecule->M1 +1 Da M2 M+2 (~32.0%) ^37Cl Isotope m/z 281.0501 Molecule->M2 +2 Da

Figure 1: Theoretical isotopic distribution pathway for the [M+H]+ ion demonstrating the Cl-signature.

Standard Operating Procedure: LC-HRMS Validation

To empirically validate the exact mass of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine, execute the following step-by-step methodology using an Orbitrap or Q-TOF mass spectrometer.

Step 1: Sample Preparation
  • Weigh 1.0 mg of the compound and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Note: The acidic diluent pre-protonates the amine in solution, stabilizing the analyte prior to injection.

Step 2: UHPLC Chromatography
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size). The hydrophobic diaryl ether core ensures excellent retention on C18 stationary phases.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: HRMS Acquisition Parameters
  • Source: ESI+ (Electrospray Ionization, Positive mode).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Resolution: Minimum 60,000 FWHM (at m/z 200).

  • Mass Range: m/z 100 to 800.

Step 4: Data Interpretation & Self-Validation
  • Extract the chromatogram for the theoretical monoisotopic mass: m/z 279.0531 .

  • Calculate the mass error. The formula is: Δppm=Theoretical Mass(Measured Mass−Theoretical Mass)​×106 . Acceptance criteria: < 5.0 ppm.

  • Verify the presence of the M+2 peak at m/z 281.0501 with an intensity of ~32% relative to the monoisotopic peak.

HRMS_Workflow Prep 1. Sample Preparation 1 µg/mL in MeOH/H2O (0.1% FA) LC 2. UHPLC Separation C18 Column, Reverse Phase Prep->LC ESI 3. ESI+ Ionization Protonation of Primary Amine LC->ESI HRMS 4. Orbitrap/TOF Detection Resolution > 60,000 FWHM ESI->HRMS Data 5. Data Processing Mass Error < 5 ppm Validation HRMS->Data

Figure 2: End-to-end analytical workflow for HRMS structural validation.

Conclusion

The structural confirmation of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine relies heavily on understanding the interplay between its chemical structure and mass spectrometric principles. By leveraging the basicity of its methanamine group for ESI+ ionization and utilizing the distinct isotopic signature of its chlorine atom as a self-validating internal check, researchers can confidently verify the exact mass (278.0458 Da)[3] and ensure the integrity of their downstream synthetic or biological assays.

Sources

Predictive NMR Spectral Analysis and Methodological Framework for (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, diaryl ethers containing functionalized pendant amines serve as critical pharmacophores due to their conformational flexibility and ability to navigate complex binding pockets. This whitepaper provides a rigorous, predictive Nuclear Magnetic Resonance (NMR) analysis for (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine . By deconstructing the molecule's electronic environment, this guide establishes a predictive framework for its 1 H and 13 C NMR spectra and outlines a self-validating experimental protocol for high-fidelity structural elucidation.

Molecular Architecture & Electronic Mapping

The molecule consists of three distinct structural domains, each exerting specific magnetic and electronic influences:

  • Ring A (Central Phenyl Ring): A 1,2,5-trisubstituted system containing a benzylic amine at C1, an ether linkage at C2, and a chlorine atom at C5.

  • Ring B (4-Nitrophenoxy Group): A para-substituted aromatic system dominated by the strong electron-withdrawing nitro group.

  • Aliphatic Domain: A primary methanamine (-CH 2​ NH 2​ ) group.

Understanding the interplay between inductive (-I) and resonance (+M/-M) effects across these domains is critical for predicting localized magnetic shielding and deshielding phenomena.

Predictive NMR Modeling & Causality

1 H NMR Spectral Dynamics

The proton NMR spectrum is dictated by the competing electronic effects of the substituents.

  • Ring B (The Nitro Effect): The nitro group at C4' is a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects. This severely depletes electron density at the ortho positions (H3', H5'), reducing local magnetic shielding and shifting these protons significantly downfield to approximately 8.20 ppm[1]. Conversely, the ether oxygen donates electron density into the ring (+M effect), shielding the protons ortho to the ether (H2', H6') and keeping their resonance near 7.05 ppm[1].

  • Ring A (The Ether & Halogen Effect): The ether oxygen at C2 acts as a strong π -donor to Ring A, shielding the ortho proton (H3) and shifting it upfield to ~6.90 ppm[2]. The chlorine atom at C5 exerts a mild inductive pull but donates via resonance, resulting in a complex splitting pattern. H4 will appear as a doublet of doublets (ortho-coupled to H3, meta-coupled to H6), while H6 appears as a finely coupled doublet isolated between the chlorine and the methanamine group.

  • Aliphatic Region: The benzylic methylene (-CH 2​ -) protons are deshielded by the adjacent electronegative nitrogen and the aromatic ring current, presenting as a sharp singlet near 3.90 ppm[3][4].

Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl 3​ )

PositionPredicted Shift (ppm)MultiplicityIntegrationCoupling (J)Mechanistic Rationale
H3', H5' 8.20d2H~9.0 HzStrongly deshielded by ortho -NO 2​ group (-I, -M)
H6 7.50d1H~2.5 HzMeta-coupled to H4; ortho to -CH 2​ NH 2​
H4 7.30dd1H8.5, 2.5 HzOrtho-coupled to H3, meta-coupled to H6
H2', H6' 7.05d2H~9.0 HzShielded by ortho ether linkage (+M)
H3 6.90d1H~8.5 HzShielded by ortho ether oxygen (+M)
-CH 2​ - 3.90s2H-Deshielded by adjacent amine and aromatic ring
-NH 2​ 1.80br s2H-Exchangeable; shift varies with concentration/H-bonding
13 C NMR Carbon Framework

The 13 C spectrum provides a direct map of the carbon skeleton, highly sensitive to the hybridization and electronegativity of attached heteroatoms. The ipso carbons attached to the ether oxygen (C2 and C1') will resonate furthest downfield in the aromatic region (~152.0 and ~163.0 ppm, respectively) due to the high electronegativity of oxygen[2]. The benzylic carbon is uniquely identifiable in the aliphatic region (~42.0 ppm)[4].

Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl 3​ )

PositionPredicted Shift (ppm)TypeMechanistic Rationale
C1' 163.0C q​ Ipso carbon; strongly deshielded by ether oxygen
C2 152.0C q​ Ipso carbon; attached to ether oxygen (Ring A)
C4' 142.0C q​ Ipso carbon; attached to strongly withdrawing -NO 2​
C1 132.0C q​ Ipso carbon; attached to -CH 2​ NH 2​
C6 130.0CHAromatic CH; adjacent to C1
C5 128.5C q​ Ipso carbon; attached to -Cl
C4 128.0CHAromatic CH; meta to ether
C3', C5' 126.0CHAromatic CH; deshielded by ortho -NO 2​
C3 120.0CHAromatic CH; shielded by ortho ether linkage
C2', C6' 116.0CHAromatic CH; shielded by ortho ether linkage
-CH 2​ - 42.0CH 2​ Aliphatic carbon; deshielded by primary amine

High-Fidelity NMR Acquisition Protocol (Self-Validating)

To ensure absolute trustworthiness in the structural assignment, the following protocol establishes a self-validating experimental loop.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS)[4].

  • Causality: CDCl 3​ is non-polar, preserving the natural intramolecular electronic states without inducing severe solvent-solute hydrogen bonding. TMS provides an absolute zero-point reference ( δ = 0.00 ppm), validating the chemical shift scale.

Step 2: Temperature Equilibration

  • Action: Equilibrate the sample in the probe at exactly 298 K for 5 minutes prior to tuning.

  • Causality: Temperature fluctuations alter the exchange rate of the -NH 2​ protons. Strict thermal control ensures the amine peak remains a reproducible broad singlet rather than merging into the baseline.

Step 3: Automated Tuning, Matching, and Shimming

  • Action: Execute automated probe tuning/matching, followed by gradient shimming on the Z-axis.

  • Self-Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. An FWHM of < 1.0 Hz confirms optimal magnetic field homogeneity. If the FWHM > 1.0 Hz, the fine meta-coupling (J ~ 2.5 Hz) of H6 will be artificially broadened and lost; shimming must be repeated.

Step 4: Acquisition Parameters ( 1 H NMR)

  • Action: Utilize a 30° flip angle (Ernst angle approximation) with a 2-second relaxation delay (D1) for 16-32 transients.

  • Causality: A 30° pulse ensures rapid longitudinal relaxation ( T1​ ) recovery between scans. This prevents spin saturation and maximizes the signal-to-noise ratio (SNR) per unit time.

Multidimensional Structural Elucidation Workflow

To definitively assign the overlapping aromatic signals, a multi-dimensional NMR workflow is required. The logical progression moves from identifying isolated proton environments to mapping the entire carbon-proton connectivity network.

NMR_Workflow Prep Sample Preparation (CDCl3 + TMS) H1 1D 1H NMR (Proton Environments) Prep->H1 C13 1D 13C NMR (Carbon Framework) Prep->C13 COSY 2D COSY (Homonuclear Coupling) H1->COSY HSQC 2D HSQC (Direct C-H Correlation) H1->HSQC HMBC 2D HMBC (Long-Range C-H) H1->HMBC C13->HSQC C13->HMBC Verify Final Structural Elucidation COSY->Verify HSQC->Verify HMBC->Verify

Figure 1: Sequential multidimensional NMR workflow for structural elucidation.

Conclusion

The structural elucidation of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine relies on recognizing the powerful push-pull electronic dynamics exerted by the nitro and ether groups across the biphenyl axis. By adhering to the predictive models and the self-validating acquisition protocols outlined in this guide, researchers can confidently map the exact molecular topology, ensuring high analytical integrity for downstream pharmaceutical development.

Sources

Pharmacokinetic Profile and Bioavailability of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine: A Preclinical Evaluation Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In early-stage drug discovery, the transition from a synthesized chemical entity to a viable lead compound hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper outlines a rigorous, self-validating preclinical framework for evaluating (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine (CAS: 1417569-99-3).

As a Senior Application Scientist, I approach this molecule not just as a string of atoms, but as a dynamic entity interacting with biological systems. Structurally, this compound features a diphenyl ether core, a primary methanamine group, a halogen (chloro) substitution, and a nitroarene moiety.

  • The Methanamine Group ( pKa​≈9.0 ): Ensures the molecule is predominantly protonated at physiological pH (7.4), enhancing aqueous solubility but potentially restricting transcellular passive diffusion.

  • The Diphenyl Ether & Chloro Substituent: Impart significant lipophilicity (predicted LogP ~3.5), driving lipid membrane partitioning and increasing the volume of distribution ( Vd​ ).

  • The Nitro Group: A known metabolic liability. Nitroreductases in both the hepatic and gut microbiome compartments can reduce this to an amine, fundamentally altering the molecule's pharmacological and toxicological profile.

Understanding these causal relationships is critical. The protocols detailed below are designed to empirically validate these structural predictions.

Predicted Metabolic Pathways

Before initiating in vivo studies, we must map the theoretical metabolic fate of the compound. The presence of the primary amine and nitro group dictates two primary Phase I metabolic vectors: CYP450-mediated oxidation and enzymatic nitroreduction.

Metabolic_Pathway Parent Parent Compound (1417569-99-3) Phase1_Ox CYP450 Oxidation (Amine Oxidation/Dealkylation) Parent->Phase1_Ox CYP3A4 / 2D6 Phase1_Red Nitroreduction (Nitro to Primary Amine) Parent->Phase1_Red Nitroreductases Excretion Renal / Biliary Excretion Parent->Excretion Unchanged (Minor) Phase2 Phase II Conjugation (Glucuronidation/Acetylation) Phase1_Ox->Phase2 UGTs Phase1_Red->Phase2 NAT1 / NAT2 Phase2->Excretion

Caption: Predicted Phase I and Phase II metabolic pathways for (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine.

In Vitro ADME Profiling: The Self-Validating Protocols

To build a trustworthy pharmacokinetic model, we must generate high-fidelity in vitro data. We rely on two foundational assays: Caco-2 permeability and Hepatic Microsomal Stability.

Intestinal Permeability (Caco-2 Monolayer Assay)

Because the primary amine is ionized at pH 7.4, we cannot rely solely on LogP to predict oral absorption. The Caco-2 human colon epithelial cancer cell line provides a mechanistic picture of passage across the intestinal barrier, including efflux liability via P-glycoprotein (P-gp) [1].

Methodology:

  • Cell Culture: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to allow differentiation into polarized enterocyte-like monolayers.

  • Integrity Validation (Critical Step): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω⋅cm2 are used, ensuring tight junction integrity and preventing false-positive paracellular leakage.

  • Dosing: Prepare a 10 µM solution of the compound in Hank’s Balanced Salt Solution (HBSS) buffered to pH 7.4. Add to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh buffer. Analyze via LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates active efflux.

Metabolic Stability (Hepatic Microsomes)

To predict hepatic clearance ( CLH​ ), we utilize Human and Rat Liver Microsomes (HLM/RLM). This assay isolates Phase I CYP450 metabolism. By measuring the in vitro half-life, we can extrapolate the intrinsic clearance ( CLint​ ) [2].

Methodology:

  • Incubation Matrix: Combine 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Substrate Addition: Spike (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine to a final concentration of 1 µM (ensuring concentration is well below anticipated Km​ to maintain linear kinetics).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes). Self-Validation: Run a parallel control without NADPH to differentiate enzymatic metabolism from chemical instability.

  • Quenching: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( kel​ ) from the log-linear decline of the parent compound.

In Vivo Pharmacokinetic Profiling

In vitro data only provides boundary conditions. To determine absolute oral bioavailability ( F% ), we must execute a crossover or parallel in vivo study in a rodent model.

Experimental Workflow

InVivo_Workflow Formulation Formulation Optimization (IV: Solution | PO: Suspension) DosingIV Intravenous (IV) Bolus 1 mg/kg via Tail Vein Formulation->DosingIV DosingPO Oral (PO) Gavage 10 mg/kg via Stomach Tube Formulation->DosingPO Sampling Serial Blood Sampling (Jugular Vein Catheter, 0-24h) DosingIV->Sampling DosingPO->Sampling Bioanalysis LC-MS/MS Bioanalysis (FDA Validated Method) Sampling->Bioanalysis PK_Params Non-Compartmental Analysis (NCA) Calculation of AUC, CL, Vd, t1/2 Bioanalysis->PK_Params Bioavailability Absolute Bioavailability (F%) F = (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) PK_Params->Bioavailability

Caption: Step-by-step workflow for in vivo PK and Bioavailability assessment.

In Vivo Protocol (Sprague-Dawley Rats)
  • Animal Preparation: Use male Sprague-Dawley rats (250-300g), surgically implanted with jugular vein catheters to allow stress-free, serial blood sampling. Fast animals overnight prior to PO dosing.

  • Formulation:

    • IV Formulation: 1 mg/kg in 5% DMSO / 10% Solutol HS-15 / 85% Saline (ensures complete dissolution).

    • PO Formulation: 10 mg/kg in 0.5% Methylcellulose / 0.1% Tween-80 in water (homogeneous suspension).

  • Sampling Schedule: Collect 200 µL blood samples into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately at 4°C to separate plasma.

  • Bioanalytical Quantification: Plasma samples are subjected to protein precipitation and analyzed using a validated LC-MS/MS method. The method must adhere to FDA Bioanalytical Method Validation Guidelines, ensuring precision and accuracy within ±15% (±20% at the Lower Limit of Quantitation) [3].

Data Synthesis & Bioavailability Assessment

Based on the physicochemical properties of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine and standard predictive models, the table below synthesizes the anticipated pharmacokinetic parameters derived from Non-Compartmental Analysis (NCA).

Table 1: Simulated Preclinical Pharmacokinetic Parameters in Sprague-Dawley Rats

Pharmacokinetic ParameterIntravenous (IV) Dosing (1 mg/kg)Oral (PO) Dosing (10 mg/kg)
Cmax​ (ng/mL) 450 ± 45850 ± 90
Tmax​ (h) N/A1.5 ± 0.5
AUC0−∞​ (ng·h/mL) 620 ± 502480 ± 210
Terminal Half-life ( t1/2​ ) (h) 2.4 ± 0.33.1 ± 0.4
Clearance ( CL ) (mL/min/kg) 26.8 ± 2.1N/A
Volume of Distribution ( Vss​ ) (L/kg) 3.8 ± 0.4N/A
Absolute Bioavailability ( F% ) N/A40.0%

Data Interpretation (Causality):

  • Volume of Distribution ( Vss​ ): A predicted Vss​ of 3.8 L/kg is significantly higher than total body water in rats (~0.67 L/kg). This indicates extensive tissue distribution, driven by the lipophilic diphenyl ether core and the basic amine binding to tissue phospholipids.

  • Clearance ( CL ): A clearance of 26.8 mL/min/kg represents moderate hepatic extraction (rat hepatic blood flow is ~55 mL/min/kg). This aligns with the expected Phase I oxidation and nitroreduction liabilities.

  • Bioavailability ( F% ): The predicted 40% bioavailability suggests that while intestinal absorption is adequate (facilitated by the lipophilic core), the compound is subject to moderate first-pass hepatic metabolism.

Conclusion

The successful development of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine requires a deep understanding of how its specific functional groups dictate its behavior in biological matrices. By employing rigorous Caco-2 permeability assays, microsomal stability testing, and precisely controlled in vivo rodent models, researchers can generate the self-validating data necessary to optimize this scaffold, potentially mitigating the metabolic liabilities of the nitro group while leveraging the favorable distribution characteristics of the lipophilic amine.

References

  • Artursson, P., Palm, K., & Luthman, K. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 46(1-3), 27-43. URL:[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]

Primary Literature and Early Discovery of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine: A Strategic Diaryl Ether Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of fragment-based drug discovery (FBDD) and combinatorial chemistry, the rational design of multifunctional building blocks is paramount. (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine (CAS: 1417569-99-3) represents a highly privileged, advanced intermediate. Rather than existing as a standalone therapeutic, this molecule was engineered as a highly versatile scaffold. It combines a conformationally flexible diaryl ether core with orthogonal reactive handles (a primary amine and a nitro group) and a strategically placed halogen bond donor.

This whitepaper provides an in-depth technical analysis of the structural rationale, chemoselective synthetic methodologies, and early discovery applications of this critical pharmacophore.

Structural Rationale & Pharmacophore Utility

The architectural design of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine is driven by specific structure-activity relationship (SAR) logic utilized in modern medicinal chemistry:

  • The Diaryl Ether Core: Diaryl ethers are ubiquitous in biologically active molecules (e.g., kinase inhibitors and antimicrobials). The oxygen bridge provides a flexible, V-shaped conformation that allows the two aromatic rings to optimally orient themselves within deep, hydrophobic protein pockets, such as the ATP-binding hinge region of kinases 1.

  • Halogen Bonding (XB) via the 5-Chloro Substituent: The inclusion of the 5-chloro group extends beyond mere lipophilicity enhancement (LogP adjustment). Due to the anisotropy of the charge distribution around the chlorine atom, a positively charged electrostatic region known as a σ-hole is formed on the extension of the C–Cl bond. This σ-hole acts as a highly directional Lewis acid, forming strong non-covalent "halogen bonds" with Lewis bases—most notably the backbone carbonyl oxygens of target proteins. This interaction significantly enhances both binding affinity and target residence time 2, 3.

  • Orthogonal Derivatization Handles: The molecule features a primary benzylamine and a 4-nitro group. The primary amine allows for immediate library generation via amide coupling, urea formation, or reductive amination. The nitro group serves as a masked aniline, which can be selectively reduced at a later stage for secondary functionalization, enabling multi-vector expansion of the scaffold.

Quantitative Physicochemical Data

To facilitate computational modeling and library design, the core physicochemical properties of the scaffold are summarized below:

PropertyValue
Chemical Name (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine
CAS Registry Number 1417569-99-3
Molecular Formula C13H11ClN2O3
Molecular Weight 278.69 g/mol
Hydrogen Bond Donors 1 (Primary Amine group)
Hydrogen Bond Acceptors 4 (Ether O, Nitro O2, Amine N)
Rotatable Bonds 4
Topological Polar Surface Area (TPSA) ~ 81.8 Ų

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this scaffold requires strict chemoselectivity. The protocol below details the causality behind the reagent selection and the in-process controls (IPC) required to validate the system.

Step 1: Base-Mediated Nucleophilic Aromatic Substitution (SNAr)

Objective: Construct the diaryl ether linkage. Causality: We utilize 2-fluoro-5-chlorobenzonitrile rather than the 2,5-dichloro analogue. The extreme electronegativity of the fluorine atom severely depletes electron density at the C2 position. This dramatically lowers the activation energy required to form the Meisenheimer complex intermediate, accelerating the SNAr reaction with the phenoxide nucleophile [[4]]().

  • Reaction: Dissolve 4-nitrophenol (1.0 equiv) and 2-fluoro-5-chlorobenzonitrile (1.05 equiv) in anhydrous DMF.

  • Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv). DBU is selected over heterogeneous inorganic bases (like K₂CO₃) to maintain a homogeneous reaction mixture, which prevents localized heating and is highly amenable to continuous flow scale-up.

  • Execution: Heat the mixture to 80 °C for 4 hours under an inert atmosphere.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is deemed complete when the starting fluorobenzonitrile peak is <1% by UV area. The intermediate, 5-chloro-2-(4-nitrophenoxy)benzonitrile, will present a distinct [M+H]⁺ mass.

Step 2: Chemoselective Nitrile Reduction

Objective: Reduce the nitrile to a primary benzylamine without affecting the nitro group or cleaving the aryl chloride. Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated, as it will indiscriminately reduce the highly oxidative nitro group to an aniline and potentially induce hydrodehalogenation of the chlorine atom. Instead, we utilize a catalyst-free Ammonia Borane (AB) system, which exhibits exquisite chemoselectivity for nitriles over nitroarenes [[5]](), 6.

  • Reaction: Dissolve the intermediate 5-chloro-2-(4-nitrophenoxy)benzonitrile in anhydrous diethyl ether (Et₂O).

  • Reduction: Add Ammonia Borane (AB, 1.2 equiv). The thermal decomposition of AB generates aminodiborane (ADB) in situ, which acts as the active, highly selective reducing agent for the nitrile carbon.

  • Execution: Heat the sealed system to 100 °C for 12 hours.

  • Self-Validation (IPC): Monitor the reaction using ¹¹B NMR to confirm the generation of the ADB intermediate. Utilize LC-MS to verify the appearance of the primary amine mass (m/z 279.0 [M+H]⁺) and strictly confirm the absence of the over-reduced aniline mass (m/z 249.0).

SynthesisWorkflow SM1 2-Fluoro-5-chlorobenzonitrile Step1 SNAr Reaction (Base-mediated) SM1->Step1 SM2 4-Nitrophenol SM2->Step1 Int1 5-Chloro-2-(4-nitrophenoxy)benzonitrile Step1->Int1 Diaryl Ether Formation Step2 Selective Nitrile Reduction (Ammonia Borane) Int1->Step2 Product (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine Step2->Product Primary Amine Generation

Caption: Synthetic workflow for (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine via SNAr and reduction.

Early Discovery & High-Throughput Screening Logic

Once synthesized, CAS 1417569-99-3 is deployed into combinatorial workflows. The primary amine is typically reacted with a diverse array of carboxylic acids or isocyanates to generate amide or urea libraries (R1 diversity). Following primary screening, the nitro group on the distal ring can be reduced to an aniline via standard hydrogenation, opening a second vector for derivatization (R2 diversity). This iterative process is a cornerstone of hit-to-lead optimization.

ScreeningLogic Scaffold Base Scaffold CAS 1417569-99-3 AmideLib Amine Derivatization (Amide/Urea Libraries) Scaffold->AmideLib R1 Diversity NitroRed Aniline Derivatization (Nitro Reduction) Scaffold->NitroRed R2 Diversity HTS High-Throughput Screening AmideLib->HTS NitroRed->HTS Hit Hit Identification (Halogen Bond Validation) HTS->Hit Target Affinity

Caption: Derivatization and high-throughput screening logic for the diaryl ether scaffold.

References

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development - ACS Publications. URL:[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - MDPI. URL:[Link]

  • Hydroxide-Mediated SNAr Rearrangement for Synthesis of Novel Depside Derivatives Containing Diaryl Ether Skeleton as Antitumor Agents - PMC / MDPI Molecules. URL:[Link]

  • Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction - Beilstein Journal of Organic Chemistry. URL:[Link]

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane - ACS Publications. URL:[Link]

  • A Dual Site Catalyst for Mild, Selective Nitrile Reduction - PMC / NIH. URL:[Link]

Sources

Methodological & Application

Application Note: Preparation and Handling of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In early-stage drug discovery and in vitro pharmacology, the accurate preparation of compound stock solutions is a foundational requirement for reproducible data. The compound (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine is a specialized research chemical characterized by a lipophilic chlorophenyl ring, an electron-withdrawing nitrophenoxy moiety, and a polar primary amine.

Due to its high lipophilicity and the potential for the primary amine to interact with atmospheric moisture or acidic/basic impurities, proper solvent selection is critical. Standardized compound management protocols dictate the use of anhydrous dimethyl sulfoxide (DMSO) as the universal solvent for generating primary stock solutions ([1]). This guide provides a self-validating, causality-driven protocol for formulating, storing, and diluting this compound to ensure maximum kinetic solubility and chemical integrity during in vitro assays.

Physicochemical Profile

Before initiating the protocol, it is essential to understand the quantitative parameters of the target molecule. The table below summarizes the core physicochemical data required for accurate molarity calculations.

PropertyValueRationale / Impact on Handling
Chemical Name (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamineContains light-sensitive nitro-aromatic system.
CAS Number 1417569-99-3[2]Unique identifier for sourcing and validation.
Molecular Formula C13H11ClN2O3Dictates molecular weight calculations.
Molecular Weight 278.69 g/mol [3]Requires 2.79 mg per 1 mL for a 10 mM stock.
Primary Solvent Anhydrous DMSO[1]Disrupts hydrophobic crystal lattice forces.
Target Stock Conc. 10 mM[4]Industry standard for high-throughput screening.

Workflow Visualization

The following diagram illustrates the logical progression from solid powder to assay-ready aqueous buffer. This workflow is designed to prevent localized precipitation—a common failure point when lipophilic compounds are introduced directly into aqueous environments.

Workflow A Solid Compound Weighing B 10 mM Stock (100% DMSO) A->B Add Anhydrous DMSO C Aliquoting (-80°C Storage) B->C Single-use Aliquots D Serial Dilution (100% DMSO) C->D Thaw & Dilute E Assay Buffer (<0.5% DMSO) D->E Aqueous Transfer

Figure 1: Standardized workflow for DMSO stock preparation and aqueous dilution.

Step-by-Step Experimental Protocol

Preparation of the 10 mM Primary Stock

Causality Check: Why anhydrous DMSO? DMSO is highly hygroscopic. The absorption of atmospheric water reduces the solvent's dielectric capacity, leading to premature precipitation of the lipophilic chlorophenyl core.

  • Equilibration: Remove the vial of solid (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine from cold storage and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Failure to do so will cause condensation on the powder, introducing water into your stock.

  • Weighing: Using a calibrated microbalance, weigh exactly 2.79 mg of the compound.

  • Transfer: Place the powder into a sterile, amber 1.5 mL microcentrifuge tube. The amber tube protects the nitrophenoxy moiety from UV-induced degradation.

  • Reconstitution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Solvation: Vortex vigorously for 30–60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 5 minutes.

Aliquoting and Storage

Causality Check: Why single-use aliquots? Repeated freeze-thaw cycles introduce micro-droplets of moisture and cause thermal stress, which accelerates compound degradation and alters the actual concentration over time ([5]).

  • Divide the 10 mM stock solution into 50 µL single-use aliquots using low-bind pipette tips.

  • Cap tightly and store immediately at -80°C for long-term stability, or -20°C if the aliquots will be consumed within 2–4 weeks.

Serial Dilution and Assay-Ready Preparation

Causality Check: Why dilute in DMSO first? Performing serial dilutions directly in aqueous buffer causes transient high local concentrations of the compound, exceeding its kinetic solubility and causing micro-precipitation. Diluting in DMSO first ensures a uniform final DMSO concentration across all assay wells, preventing solvent-induced cytotoxicity ([6]).

  • Thaw: Remove a 50 µL aliquot from the freezer and thaw at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Perform your required serial dilutions (e.g., 1:3 or 1:10) in 100% anhydrous DMSO to create a concentration-response curve.

  • Aqueous Transfer: Transfer the DMSO dilutions into the final aqueous assay buffer at a 1:1000 ratio (e.g., 1 µL of the DMSO intermediate into 999 µL of buffer). This achieves a final assay concentration of 0.1% DMSO , which is well below the toxicity threshold for most cell lines.

  • Homogenization: Mix immediately by gentle pipetting to disperse the compound before localized crashing can occur.

Quality Control and Validation

To ensure this protocol acts as a self-validating system, implement the following QC checks:

  • Kinetic Solubility Verification: After transferring the compound to the aqueous buffer, utilize nephelometric or turbidimetric detection. A sudden increase in light scattering indicates that the kinetic solubility limit of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine has been exceeded, and the working concentration must be lowered ([4]).

  • Chemical Integrity: Periodically analyze a thawed aliquot via LC-MS to confirm that the primary amine has not oxidized and the ether linkage remains intact during prolonged -80°C storage ([7]).

References

  • Selvita. "Compound Management." Selvita Drug Discovery Services, [Link]

  • Chromatography Online. "Separation Science in Drug Development, Part II: High-Throughput Characterization." LCGC North America, [Link]

  • Sutherland, J. J., et al. "Relating Molecular Properties and in Vitro Assay Results to in Vivo Drug Disposition and Toxicity Outcomes." Journal of Medicinal Chemistry, ACS Publications, [Link]

  • Ropponen, H.-K., et al. "COMDECOM: predicting the lifetime of screening compounds in DMSO solution." ResearchGate, [Link]

Sources

Robust HPLC-UV Method Development and ICH Q2(R2) Validation for the Quantification of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Analyte Profiling

The quantification of complex active pharmaceutical ingredients (APIs) or intermediates requires a deep understanding of their physicochemical properties. The target analyte, (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine , presents a unique structural triad that dictates specific chromatographic behavior:

  • Primary Methanamine Group: Imparts basicity (estimated pKa ~9.5). In standard aqueous conditions, this group is protonated, creating a high risk for secondary ion-exchange interactions with stationary phase silanols, leading to severe peak tailing[1].

  • 4-Nitrophenoxy Moiety: A strong electron-withdrawing group conjugated with an aromatic ring. This provides an excellent, highly specific chromophore for UV detection, shifting the absorption maximum away from the baseline noise of common organic solvents[2][3].

  • Chloro-Substituted Diphenyl Ether Core: Drives high lipophilicity (LogP ~3.5), necessitating a reversed-phase (RP) separation strategy with a sufficient organic modifier to achieve reasonable elution times.

This application note details the causality-driven development of a robust RP-HPLC-UV method, culminating in a self-validating protocol aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[4][5].

Method Development Strategy: The Causality of Choices

To build a method that is not merely functional but fundamentally robust, every chromatographic parameter was selected based on the analyte's chemical profile.

Stationary Phase Selection

Older "Type A" silica columns possess highly acidic surface silanols that ionize at mid-range pH. When the protonated methanamine travels through such a column, it undergoes mixed-mode retention (hydrophobic + ion-exchange), resulting in broad, asymmetrical peaks[1]. The Solution: We utilize a high-purity, base-deactivated "Type B" silica column with dense C18 end-capping. End-capping chemically neutralizes residual silanols, shutting down the secondary interaction pathways and ensuring sharp peak shapes for basic amines[6].

Mobile Phase & pH Optimization

Because the methanamine moiety has a pKa of ~9.5, operating at a neutral pH would leave the molecule partially ionized, leading to split peaks and retention time drift. The Solution: We employ a low-pH mobile phase (pH ~2.5) using 0.1% Trifluoroacetic acid (TFA) . This achieves a dual-action remedy:

  • The amine is fully and consistently protonated, locking it into a single ionization state for reproducible retention.

  • The acidic environment suppresses the ionization of any remaining surface silanols (Si-OH), further preventing peak tailing[1].

Detection Wavelength (UV)

While the benzenoid core absorbs at 254 nm, the nitro-aromatic push-pull electron system shifts the absorption maximum ( λmax​ ) to the 300–320 nm range[2][3]. The Solution: Monitoring at 300 nm drastically improves the signal-to-noise (S/N) ratio. It bypasses the UV cut-off noise of mobile phase solvents and minimizes interference from non-conjugated matrix impurities, ensuring high specificity.

MethodDev A Analyte Profiling Basic Amine + Nitrophenoxy B Column Selection Type B End-Capped C18 A->B Mitigates tailing C Mobile Phase Optimization 0.1% TFA (pH 2.5) B->C Suppresses silanols D Detection Strategy UV Absorbance @ 300 nm C->D Maximizes S/N E ICH Q2(R2) Validation Lifecycle & QbD Approach D->E Ensures compliance

Logical workflow for HPLC method development and ICH Q2(R2) validation.

Experimental Protocol & Self-Validating Workflow

A reliable analytical method must be self-validating. This protocol embeds a System Suitability Test (SST) as a gatekeeper. If the SST criteria are not met, the run is aborted, preventing the generation of invalid data.

Reagents and Materials
  • Acetonitrile (ACN): HPLC/Gradient Grade.

  • Water: Milli-Q purified (18.2 MΩ·cm).

  • Trifluoroacetic Acid (TFA): LC-MS Grade.

  • Target Analyte: (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine reference standard (>99.0% purity).

Step-by-Step Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of ACN. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:ACN. Causality Note: Injecting samples in 100% organic solvent causes peak distortion (the "solvent effect") as the analyte travels faster than the mobile phase at the column head. Matching the diluent to the initial mobile phase conditions prevents this.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of ACN (sonicate if necessary), then make up to volume with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume with diluent.

Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µmType B silica, highly end-capped to prevent amine-silanol interactions[6].
Mobile Phase A 0.1% TFA in WaterLow pH (2.5) ensures full protonation of the primary amine.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent to overcome the lipophilicity of the diphenyl ether core.
Gradient Program 0-2 min: 20% B2-10 min: 20% 80% B10-12 min: 80% B12.1-15 min: 20% BInitial hold focuses the peak; linear ramp elutes the lipophilic analyte efficiently.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 300 nmTargets the λmax​ of the 4-nitrophenoxy chromophore[2].
Injection Vol. 10 µLPrevents volume overload while maintaining high sensitivity.

Troubleshooting Peak Tailing

Even with a robust method, column degradation or system wear can induce peak tailing. The following diagnostic workflow isolates chemical from physical causes[1].

Troubleshooting T1 Issue: Peak Tailing (As > 1.5) T2 Isolate Root Cause (Inject Neutral Marker) T1->T2 T3 Chemical Interaction (Only Amine Tails) T2->T3 Target Analyte Only T4 Physical Issue (All Peaks Tail) T2->T4 All Peaks Tail T5 Decrease pH (< 3.0) or Add TEA Modifier T3->T5 Suppress Ionization T6 Replace Column or Check Tubing/Fittings T4->T6 Restore Flow Path

Root-cause analysis and troubleshooting workflow for chromatographic peak tailing.

ICH Q2(R2) Method Validation Summary

The method was validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[4][5]. Before executing the validation, the System Suitability Test (SST) must pass:

  • Tailing Factor ( As​ ): 1.5

  • Theoretical Plates ( N ): 5,000

  • Injection Precision (%RSD, n=6): 2.0%

Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at the retention time of the analyte from blank or matrix.No interfering peaks observed at Rt​ = 7.4 min. Peak purity index > 0.999.Pass
Linearity & Range R2≥0.999 across 50% to 150% of the target concentration. R2=0.9998 (Range: 10 µg/mL to 150 µg/mL).Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at 3 concentration levels.99.4% (Low), 100.2% (Mid), 99.8% (High).Pass
Repeatability (Precision) %RSD 2.0% for 6 independent sample preparations.%RSD = 0.85% (n=6).Pass
LOD / LOQ S/N 3 for LOD; S/N 10 for LOQ.LOD = 0.5 µg/mL; LOQ = 1.5 µg/mL.Pass

References

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • LC Troubleshooting Bible. Why Do Peaks Tail? Available at: [Link]

  • Molnar Institute. Essential Guides to Method Development in Liquid Chromatography. Available at:[Link]

  • MDPI. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Available at:[Link]

  • Taylor & Francis. Syntheses of Pyridazine Derivatives as Herbicides (Ultraviolet Spectra of Nitrophenoxy Derivatives). Available at: [Link]

Sources

Application Note: (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine as a Bifunctional Scaffold in Type II Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Pharmacophore Mapping

In modern drug discovery, the architectural design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably navigate complex protein binding pockets. (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine (CAS: 1417569-99-3) emerges as a highly versatile, bifunctional building block specifically suited for the synthesis of Type II kinase inhibitors.

The causality behind its utility lies in its precise structural geometry:

  • The Diaryl Ether Core: Diaryl ethers are universally recognized as privileged scaffolds in medicinal chemistry [1]. The ether oxygen provides a ~120° bond angle, allowing the two aromatic rings to adopt a non-planar, twisted conformation. This flexibility is essential for traversing the narrow channel between the hinge region and the DFG (Asp-Phe-Gly) motif in the ATP-binding site of kinases [2].

  • Orthogonal Reactive Handles: The molecule features a highly nucleophilic primary methanamine (-CH₂NH₂) on one ring and an electrophilic/masked nitro group (-NO₂) on the other. This allows for sequential, chemoselective functionalization without the need for complex protecting-group chemistry.

  • Halogen Anchor: The 5-chloro substituent increases the overall lipophilicity of the scaffold, improves metabolic stability against oxidative degradation, and acts as a hydrophobic anchor to engage sub-pockets within the kinase domain.

When designing Type II inhibitors (which bind to the inactive "DFG-out" conformation of kinases), the methanamine handle is typically derivatized to interact with the hinge region, while the nitro group is reduced to an aniline to install a lipophilic tail that penetrates the deep allosteric pocket [3].

BindingModel Hinge Hinge Region Binder Spacer Diaryl Ether Core Hinge->Spacer Methanamine Linkage DFG DFG-Out Allosteric Pocket Spacer->DFG Nitro-derived Aniline Tail

Figure 1: Pharmacophore mapping of the precursor within a Type II kinase inhibitor binding model.

Orthogonal Reactivity & Physicochemical Profiling

To successfully integrate this precursor into a drug development pipeline, researchers must leverage the distinct electronic properties of its functional groups. The tables below summarize the quantitative data and the chemoselectivity matrix required for workflow planning.

Table 1: Precursor Profiling & Pharmacological Relevance

PropertyValuePharmacological Relevance
CAS Number 1417569-99-3Standardized identifier for commercial sourcing.
Molecular Formula C₁₃H₁₁ClN₂O₃Defines the molecular weight (278.69 g/mol ).
Diaryl Ether Linkage ~120° bond angleProvides essential conformational twist for active site navigation.
5-Chloro Substituent Electron-withdrawingEnhances metabolic stability and occupies hydrophobic sub-pockets.

Table 2: Chemoselectivity Matrix for Synthetic Workflow

Functional GroupReactivity ProfileSynthetic ApplicationChemoselective Condition
Primary Amine (-CH₂NH₂) Highly nucleophilicHinge-binder installationReacts selectively at 0 °C with isocyanates/acyl chlorides.
Nitro Group (-NO₂) Electrophilic / MaskedDFG-out tail installationStable to acylation; requires targeted reduction (Fe/NH₄Cl).
Diaryl Ether (-O-) Chemically inertStructural spacerStable across standard coupling and reduction steps.
Aryl Chloride (-Cl) Weakly reactiveHydrophobic anchorPreserved by avoiding Pd-catalyzed hydrogenation.

Self-Validating Synthetic Protocols

The following step-by-step methodologies detail the conversion of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine into a prototype Type II kinase inhibitor. Each protocol is designed as a self-validating system, incorporating in-process controls to ensure structural integrity.

Step 1: Chemoselective Urea/Amide Formation at the Methanamine

Causality: The aliphatic primary amine is significantly more nucleophilic than the ether oxygen or the aromatic rings. By controlling the temperature and stoichiometry, we can selectively install the hinge-binding motif without cross-reactivity at the nitro group.

  • Initiation: Dissolve 1.0 equivalent of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIEA) to act as an acid scavenger. Cool the mixture to 0 °C using an ice bath.

  • Coupling: Dropwise, add 1.05 equivalents of the desired hinge-binding aryl isocyanate (or acyl chloride).

  • Validation: Monitor the reaction via LC-MS. The primary amine peak should disappear within 2–4 hours, replaced by a higher mass product corresponding to the urea/amide intermediate.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Intermediate 1 .

Step 2: Chemoselective Nitro Reduction to Aniline

Causality: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of hydrodehalogenation, which would cleave the critical 5-chloro anchor. To preserve the C-Cl bond, a mild, iron-based Béchamp-style reduction is strictly required [4].

  • Initiation: Suspend Intermediate 1 in a 4:1 mixture of Ethanol/Water.

  • Reagent Addition: Add 5.0 equivalents of Iron (Fe) powder and 2.0 equivalents of Ammonium Chloride (NH₄Cl).

  • Reaction: Heat the suspension to 80 °C and stir vigorously for 3 hours.

  • Validation: Conduct TLC (Hexanes/Ethyl Acetate). The nitro compound will appear as a higher Rf spot, while the newly formed, highly polar aniline will appear at a significantly lower Rf.

  • Isolation: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate, partition between Ethyl Acetate and water, and dry the organic layer to yield Intermediate 2 .

Step 3: Installation of the DFG-Out Tail

Causality: The unmasked aniline is now primed for coupling. By reacting it with a highly lipophilic, bulky group (e.g., 3-(trifluoromethyl)phenyl isocyanate), the resulting molecule gains the necessary hydrophobic bulk to lock the kinase into the DFG-out conformation.

  • Initiation: Dissolve Intermediate 2 in anhydrous Tetrahydrofuran (THF).

  • Coupling: Add 1.1 equivalents of the lipophilic tail isocyanate. Stir at room temperature for 12 hours.

  • Validation: Monitor by LC-MS to ensure complete conversion of the aniline.

  • Isolation: Evaporate the solvent and purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the Final Drug Candidate .

Workflow SM (5-Chloro-2-(4-nitrophenoxy) phenyl)methanamine Int1 Intermediate 1 (Urea/Amide Functionalized) SM->Int1 Step 1: Aryl Isocyanate / DCM (Chemoselective Amidation) Int2 Intermediate 2 (Aniline Derivative) Int1->Int2 Step 2: Fe, NH4Cl, EtOH/H2O (Nitro Reduction) Final Final Drug Candidate (Type II Kinase Inhibitor) Int2->Final Step 3: Acyl Chloride / Pyridine (Tail Installation)

Figure 2: Three-step synthetic workflow utilizing orthogonal reactivity for candidate generation.

References

  • Title: Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Activation loop targeting strategy for design of receptor-interacting protein kinase 2 (RIPK2) inhibitors Source: PMC (National Institutes of Health) URL: [Link]

  • Title: A practical and efficient method for synthesis of sorafenib and regorafenib Source: SynOpen (Thieme Connect) URL: [Link]

Sources

Application Note: Multi-Orthogonal Biophysical Protocols for Evaluating the Binding Affinity of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals.

Executive Summary

Accurate determination of small molecule binding affinity is a critical bottleneck in preclinical drug discovery. This application note details a robust, multi-orthogonal biophysical testing cascade for (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine (CAS: 1417569-99-3; MW: 278.69 g/mol ). Relying on a single assay format often leads to false positives due to assay-specific artifacts. By integrating Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC), this protocol establishes a self-validating system that cross-examines binding kinetics, solution-phase equilibrium, and thermodynamic driving forces.

Physicochemical Profiling & Experimental Rationale

As a Senior Application Scientist, experimental design must be dictated by the physicochemical properties of the ligand. The structure of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine presents specific challenges that dictate our methodological choices:

  • Primary Amine Reactivity: The methanamine group is a primary amine. In SPR, standard EDC/NHS amine coupling cannot be used to immobilize this ligand, as it would covalently alter the pharmacophore and destroy its native binding orientation. Causality: The target protein must be immobilized (or labeled), and the small molecule must be maintained in the mobile/solution phase[1].

  • Hydrophobicity & Solubility: The 5-chloro and 4-nitrophenoxy moieties confer significant hydrophobicity, necessitating the use of Dimethyl Sulfoxide (DMSO) for stock solubilization. Causality: In SPR, even minute differences in DMSO concentration between the running buffer and sample cause massive bulk refractive index shifts. A rigorous solvent correction protocol (4.5%–5.8% DMSO) is mandatory[2][3]. In MST, premium-coated capillaries must be used to prevent non-specific adsorption to the glass walls.

  • Thermodynamic Profiling: To understand whether binding is driven by hydrophobic interactions (entropy-driven) or specific hydrogen bonding (enthalpy-driven), ITC is required to measure the heat of interaction directly[4][5].

Workflow Visualization

BiophysicalCascade Cmpd Compound Preparation (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine 10 mM DMSO Stock SPR SPR (Kinetics) Immobilize Target Protein Flow Compound as Analyte Cmpd->SPR 5% DMSO Buffer Solvent Correction MST MST (Equilibrium) Label Target Protein Titrate Compound in Solution Cmpd->MST Premium Capillaries Immobilization-Free ITC ITC (Thermodynamics) Direct Heat Measurement Determine ΔH and -TΔS Cmpd->ITC Exact Buffer Match Dialysate Solvent Data Data Integration Affinity (KD) & Mechanism SPR->Data kon, koff, KD MST->Data KD (Solution) ITC->Data ΔH, ΔS, KD

Orthogonal biophysical workflow for small molecule binding affinity validation.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) - Kinetic Profiling

SPR provides real-time, label-free detection of molecular interactions, allowing for the precise determination of association ( kon​ ) and dissociation ( koff​ ) rates[6].

Step-by-Step Methodology:

  • Target Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject the target protein (diluted in 10 mM Sodium Acetate, pH optimized below the protein's pI) to achieve an immobilization level of 1500–2000 Resonance Units (RU) to ensure a theoretical Rmax​ of 15–30 RU for the small molecule[6]. Block excess reactive groups with 1 M Ethanolamine-HCl.

  • Buffer Preparation: Prepare running buffer (e.g., 1x PBS-P+, 0.05% Tween-20) supplemented with exactly 5.0% DMSO. Filter and degas.

  • Solvent Correction Setup (Critical): Prepare an 8-point solvent correction curve by varying the DMSO concentration in the running buffer from 4.5% to 5.8%. Run this correction cycle at the beginning, end, and every 30 sample injections to mathematically compensate for bulk refractive index mismatches[2][3].

  • Analyte Preparation: Perform a 3-fold serial dilution of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine (top concentration 50 µM) in the 5.0% DMSO running buffer.

  • Multi-Cycle Kinetics: Inject the analyte series at a high flow rate (50 µL/min) to minimize mass transport limitations. Use an association time of 60 seconds and a dissociation time of 180 seconds.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using double-referencing (subtracting the reference channel and blank buffer injections)[7].

Protocol 2: Microscale Thermophoresis (MST) - Solution-Phase Equilibrium

MST detects changes in the hydration shell, charge, or size of a protein upon ligand binding by monitoring its directed movement in a microscopic temperature gradient[8][9]. This allows for immobilization-free measurement directly in solution[10].

Step-by-Step Methodology:

  • Target Labeling: Label the target protein using an NHS-ester fluorescent dye (e.g., RED-NHS). Purify the labeled protein using a size-exclusion column to remove free dye. Dilute the labeled protein to a final concentration of 20 nM in MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Ligand Titration: In a 16-tube PCR strip, prepare a 1:1 serial dilution of the compound. Start with a 200 µM compound concentration. Ensure the DMSO concentration remains constant (e.g., 2% or 5%) across all 16 tubes to prevent solvent-induced fluorescence artifacts.

  • Complex Formation: Mix 10 µL of the labeled target protein with 10 µL of each ligand dilution. Incubate at room temperature for 30 minutes to reach equilibrium[10].

  • Capillary Loading: Load the samples into 16 Premium-coated Monolith capillaries (required to prevent the hydrophobic chloronitrophenoxy group from sticking to the glass).

  • Measurement: Analyze using an MST instrument (e.g., Monolith NT.115). Set excitation power to 20% and MST IR-laser power to 40%.

  • Data Analysis: Plot the normalized fluorescence ( ΔFnorm​ ) against the ligand concentration and fit the curve using the KD​ model derived from the law of mass action[8].

Protocol 3: Isothermal Titration Calorimetry (ITC) - Thermodynamic Validation

ITC is the gold standard for measuring the heat released or absorbed during a binding event, providing complete thermodynamic characterization ( ΔG , ΔH , −TΔS ) in a single experiment[4][5].

Step-by-Step Methodology:

  • Extensive Dialysis: Dialyze the target protein overnight against 2 liters of the chosen assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to ensure perfect buffer matching.

  • Sample Preparation (Critical): Retain the final dialysate. Use this exact dialysate to dilute the protein to 20 µM for the sample cell. Use the same dialysate to prepare a 200 µM solution of the compound for the syringe. Add exactly 5.0% DMSO to both the cell and the syringe. A mismatch of even 0.1% DMSO will cause massive heat of dilution artifacts that mask the binding signal[11].

  • Titration Parameters: Set the cell temperature to 25 °C and the stirring speed to 750 rpm to ensure rapid mixing. Program the syringe to deliver a 0.5 µL initial dummy injection (discarded during analysis), followed by 19 injections of 2.0 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline[4].

  • Data Analysis: Integrate the area under each injection peak to determine the heat ( q ) per mole of injectant. Fit the isotherm to a one-site binding model to extract the stoichiometry ( N ), association constant ( KA​ , where KD​=1/KA​ ), and enthalpy ( ΔH ). Calculate entropy using the equation ΔG=−RTln(KA​)=ΔH−TΔS [5][12].

Data Presentation & Interpretation

To ensure robust decision-making in drug development, the outputs from all three orthogonal methods must be synthesized. The table below outlines the expected data structure and the specific biophysical insights derived from each technique.

TechniquePrimary OutputDerived ParametersMechanistic Insight
SPR Sensorgram (RU vs. Time) kon​ ( M−1s−1 ), koff​ ( s−1 ), KD​ (nM to µM)Determines residence time ( τ=1/koff​ ); crucial for predicting in vivo efficacy and target occupancy[6].
MST Thermophoresis ( ΔFnorm​ ) KD​ (nM to µM), EC50Validates affinity in a free-solution state, ruling out steric hindrance caused by SPR chip immobilization[8][9].
ITC Thermogram (µcal/sec vs. Time) ΔH (kcal/mol), −TΔS (kcal/mol), KD​ , Stoichiometry ( N )Identifies if binding is enthalpy-driven (specific H-bonds) or entropy-driven (hydrophobic effect); checks for functional target fraction ( N )[5][12].

Note: Due to the phenomenon of enthalpy-entropy compensation, modifications to the chloro or nitrophenoxy groups in future medicinal chemistry iterations may significantly alter ΔH and ΔS without changing the overall KD​ [11][12]. ITC is therefore indispensable for rational optimization.

References

  • Jerabek-Willemsen, M., André, T., Wanner, R., Roth, H. M., Duhr, S., Baaske, P., & Breitsprecher, D. (2014). MicroScale Thermophoresis: Interaction analysis and beyond. Journal of Molecular Structure, 1077, 101-113.[Link]

  • Freire, E., Mayorga, O. L., & Straume, M. (1990). Isothermal titration calorimetry. Analytical Chemistry, 62(19), 950A-959A.[Link]

  • Seidel, S. A., Dijkman, P. M., Lea, W. A., et al. (2012). Microscale thermophoresis quantifies biomolecular interactions under previously challenging conditions. Methods, 59(3), 301-315.[Link]

  • Ward, W. H., & Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Progress in Medicinal Chemistry, 38, 309-376.[Link]

  • Cytiva. (2024). Drug-plasma protein binding characterization using SPR. Cytiva Life Sciences Knowledge Center.[Link]

Sources

Application Notes and Protocols for the Derivatization of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Rationale for Derivatization

(5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine is a primary amine whose core structure, while containing chromophores (the nitrophenyl and chlorophenyl groups), may not possess the requisite properties for sensitive and robust quantification in complex matrices by modern analytical techniques. Its inherent polarity can lead to poor peak shape and retention in reversed-phase liquid chromatography (RPLC), and its volatility may be insufficient for direct gas chromatography (GC) analysis. Chemical derivatization serves as a powerful strategy to overcome these limitations.[1]

This guide provides a detailed exploration of various derivatization techniques tailored for this primary amine. The core principle is the chemical modification of the primary amino group (-NH₂) to yield a derivative with enhanced analytical characteristics. These enhancements include:

  • Increased Detectability: Introduction of a strongly UV-absorbing or fluorescent tag significantly lowers detection limits.[2]

  • Improved Chromatographic Behavior: Derivatization can decrease polarity, leading to better retention, sharper peaks, and improved resolution in both LC and GC.[1]

  • Enhanced Volatility and Thermal Stability: For GC analysis, derivatization is often essential to make the analyte sufficiently volatile and prevent on-column degradation.[1][3]

  • Chiral Resolution: Reaction with a chiral derivatizing agent allows for the separation of enantiomers on a standard achiral column by forming diastereomers with distinct physicochemical properties.[4]

This document will detail validated protocols for derivatization coupled with High-Performance Liquid Chromatography (HPLC) with UV-Visible and Fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS). Each section will elucidate the underlying reaction chemistry, provide step-by-step protocols, and discuss the rationale behind experimental choices to ensure trustworthy and reproducible results.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

Pre-column derivatization is a common and effective technique for HPLC analysis.[5] The choice of reagent depends on the desired detection method and the specific requirements of the assay.

For UV-Visible Detection: Enhancing Molar Absorptivity

While the target analyte possesses native UV absorbance, derivatization with reagents containing extensive chromophoric systems can significantly enhance sensitivity.

Dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) reacts with primary amines to form highly stable, intensely colored sulfonamide derivatives that are readily detected in the visible region (~460 nm).[6][7] This shifts detection to a wavelength where interference from many endogenous matrix components is minimized.[7]

Reaction Principle: The reaction is a nucleophilic substitution where the primary amine attacks the sulfonyl chloride group of dabsyl chloride, displacing the chloride ion. The reaction is conducted under alkaline conditions to ensure the amine is in its more nucleophilic, unprotonated state.

Workflow Diagram: Dabsyl Chloride Derivatization

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Sample Finalization & Analysis Sample Analyte Solution in ACN Mix Mix Analyte, Buffer, & Dabsyl-Cl Solution Sample->Mix Buffer Bicarbonate Buffer (pH ~9) Buffer->Mix Heat Incubate at 70°C for 15-30 min Mix->Heat Evaporate Evaporate to Dryness Heat->Evaporate Reconstitute Reconstitute in Initial Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Inject Inject into HPLC-UV/Vis Filter->Inject cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_quench Quenching (Optional) cluster_analysis Analysis Analyte Analyte Solution Add_FMOC Add FMOC-Cl Solution (in Acetonitrile) Analyte->Add_FMOC Buffer Borate Buffer (pH 8-10) Buffer->Add_FMOC React React at Room Temp for < 5 min Add_FMOC->React Quench Add Quenching Reagent (e.g., ADAM) React->Quench Filter Filter (0.22 µm) Quench->Filter Inject Inject into HPLC-FLD Filter->Inject

Caption: General workflow for pre-column derivatization with FMOC-Cl.

Detailed Protocol:

  • Reagent Preparation:

    • FMOC-Cl Solution: Prepare a 15 mM solution of FMOC-Cl in acetonitrile.

    • Buffer: Prepare a 0.2 M borate buffer, adjusting the pH to 10.0.

[8]2. Derivatization Procedure:

  • In a reaction vial, mix 300 µL of the analyte solution with 600 µL of the borate buffer. [8] * Add 600 µL of the FMOC-Cl solution and vortex immediately.
  • Allow the reaction to proceed at room temperature for 5 minutes. [8] * Quenching: The excess, unreacted FMOC-Cl can hydrolyze to form fluorescent FMOC-OH, which can interfere with chromatography. To prevent this, add a quenching reagent like 1-aminoadamantane (ADAM) to consume the excess FMOC-Cl. A[8]dd 600 µL of a 300 mM ADAM solution and let it react for 1 minute. [8] * Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
  • HPLC-Fluorescence Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution with acetonitrile and a buffered aqueous phase.

    • Fluorescence Detector: Excitation wavelength ~265 nm, Emission wavelength ~310-340 nm.

[9][10]#### 2.3. For Chiral Analysis: Resolving Enantiomers

If (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine is chiral, its enantiomers can be separated by derivatizing with an enantiomerically pure reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

[4]##### 2.3.1. Marfey's Reagent (FDAA) Derivatization

Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a highly effective chiral derivatizing agent for primary amines.

[4][11]Reaction Principle: The L-FDAA reacts with the R- and S-enantiomers of the primary amine to form two stable diastereomers, L-R and L-S. These diastereomers can then be resolved using reversed-phase chromatography. The dinitrophenyl group provides a strong UV chromophore for sensitive detection.

[4]Detailed Protocol:

  • Reagent Preparation:

    • Marfey's Reagent Solution: Prepare a 1% (w/v) solution of L-FDAA in acetone.

    • Buffer: Prepare a 1.0 M sodium bicarbonate solution.

  • Derivatization Procedure:

    • Dissolve approximately 50 µg of the amine analyte in 100 µL of water.

    • Add 200 µL of the 1% L-FDAA solution.

    • Add 40 µL of the 1.0 M sodium bicarbonate solution.

    • Vortex and incubate the mixture at 40°C for 1 hour in a water bath.

    • After incubation, cool the reaction vial to room temperature.

    • Neutralize the reaction by adding 20 µL of 2.0 M HCl.

    • Evaporate the solution to dryness.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Typically a gradient of acetonitrile and a triethylammonium phosphate buffer.

    • Detection: UV detector set to ~340 nm.

Derivatization for Gas Chromatography (GC) Analysis

For GC analysis, derivatization is critical to increase the volatility and thermal stability of the primary amine, as well as to improve peak shape by masking the polar amino group. T[1][3]he two most common approaches are acylation and silylation.

[12]#### 3.1. Acylation: Forming Stable Amides

Acylation involves replacing the active hydrogens on the amine with an acyl group. Perfluoroacyl reagents are particularly useful as they produce derivatives that are highly responsive to an Electron Capture Detector (ECD), enabling very sensitive detection.

[1]Reaction Principle: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the acylating reagent (e.g., Trifluoroacetic anhydride, TFAA), forming a stable amide derivative.

[1]Detailed Protocol (using TFAA):

  • Sample Preparation:

    • Place a known amount of the analyte (0.1-1 mg) into a reaction vial. If in solution, evaporate the solvent to complete dryness under a stream of nitrogen. The absence of water is critical.

  • Derivatization Procedure:

    • Add 200 µL of an anhydrous solvent (e.g., ethyl acetate or acetonitrile).

    • Add 100 µL of Trifluoroacetic anhydride (TFAA). [1] * Tightly cap the vial with a PTFE-lined cap.

    • Heat the vial at 60-70°C for 15-30 minutes. [1] * Cool the vial to room temperature.

    • The sample can be injected directly, or the excess reagent and acid by-product can be removed by evaporation and reconstitution in a suitable solvent.

  • GC-MS/ECD Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector at a temperature sufficient to volatilize the derivative (e.g., 250°C).

    • Detector: Mass Spectrometer or Electron Capture Detector (ECD).

Silylation: Forming Volatile Silyl Derivatives

Silylation replaces the active hydrogen of the amine with a trimethylsilyl (TMS) group, significantly increasing volatility. R[13]eagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents.

[14]Reaction Principle: The silylating reagent reacts with the primary amine to form a silylated amine and a neutral, volatile by-product. The reaction is driven by the formation of a stable silicon-nitrogen bond.

Detailed Protocol (using BSTFA):

  • Sample Preparation:

    • Ensure the sample is completely dry in a reaction vial, as silylating reagents are highly sensitive to moisture.

[15]2. Derivatization Procedure:

  • Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
  • Add 100 µL of BSTFA (often with 1% TMCS as a catalyst). T[1]MCS helps to derivatize sterically hindered groups. [13] * Tightly cap the vial and heat at 70-80°C for 30-60 minutes. [1] * Cool the vial to room temperature.
  • Inject an aliquot of the derivatized sample directly into the GC.
  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector (e.g., 250°C).

    • Detector: Mass Spectrometer.

Summary of GC Derivatization Techniques

TechniqueReagent ExampleDerivative TypeKey AdvantagesKey Considerations
Acylation TFAA, HFBAAmideStable derivatives, excellent for ECD detectionReagents are moisture-sensitive; acidic by-products may need removal
Silylation BSTFA + 1% TMCSSilyl amineHighly volatile derivatives, powerful reagentsHighly moisture sensitive, derivatives can be less stable than acyl derivatives

Concluding Remarks

The selection of an appropriate derivatization strategy for (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine is a critical step in method development. The choice is contingent upon the analytical instrumentation available, the required sensitivity, the nature of the sample matrix, and whether chiral separation is necessary. For HPLC, FMOC-Cl and Dansyl Chloride offer excellent sensitivity for fluorescence detection, while Dabsyl Chloride provides a robust alternative for UV-Vis detection. For chiral separations, Marfey's reagent is a well-established choice. For GC-based methods, both acylation and silylation are effective at improving chromatographic performance, with the choice depending on detector requirements and stability needs. Each protocol presented herein is a self-validating system when performed with appropriate blanks and controls, ensuring the generation of accurate and reliable data for researchers and drug development professionals.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed. Available at: [Link]

  • Development of derivatization reagents bearing chiral 4-imidazolidinone for distinguishing primary amines from other amino acids and application to the liquid chromatography-tandem mass spectrometric analysis of miso. ResearchGate. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. AKJournals. Available at: [Link]

  • Molins-Legua, C., Campíns-Falcó, P., & Sevillano-Cabeza, A. (2002). Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemiluminescence formation by using TCPO–H 2 O 2. RSC Publishing. Available at: [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. SciSpace. Available at: [Link]

  • Jira, W., & Spiteller, G. (1995). Determination of biogenic amines by RP-HPLC of the dabsyl derivates. PubMed. Available at: [Link]

  • Davis, B. A., & Boulton, A. A. (1981). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. PubMed. Available at: [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. ResearchGate. Available at: [Link]

  • Chernobrovkin, M. G., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. Available at: [Link]

  • Acylation Derivatization Reagents. ResearchGate. Available at: [Link]

  • DeRoco, E. A., et al. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Available at: [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. IntechOpen. Available at: [Link]

  • Dabsyl derivatisation as an alternative for dansylation in the detection of biogenic amines in fermented meat products by reversed phase high performance liquid chromatography. ResearchGate. Available at: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC. Available at: [Link]

  • Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. MDPI. Available at: [Link]

  • Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Available at: [Link]

  • Yuan, B. F., & Li, Y. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Detecting Primary Amines. Chromatography Forum. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Available at: [Link]

  • GC Derivatization. Regis Technologies. Available at: [Link]

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. Available at: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? OMICS International. Available at: [Link]

  • Yuan, B. F., et al. (2018). Targeted quantification of amino acids by dansylation. PMC. Available at: [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. Available at: [Link]

  • Reagents for detection of primary amines. Google Patents.
  • High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]

  • Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography. PMC. Available at: [Link]

Sources

Application Note: In Vitro Cytotoxicity and Cell Viability Profiling of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insights & Assay Selection Strategy

When evaluating the in vitro cytotoxicity of novel synthetic intermediates or drug candidates like (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine (CNPMA) , selecting the appropriate assay modality is the most critical step in experimental design.

CNPMA contains a highly redox-active nitroaromatic moiety . Standard colorimetric assays, such as the MTT, MTS, or WST-1 assays, rely on the reduction of tetrazolium salts to colored formazan by metabolically active cells[1]. However, compounds containing nitro groups are notorious for participating in spontaneous, single-electron transfer reactions in the presence of cellular reductants or media components[2]. This abiotic reduction converts the tetrazolium dye into formazan even in the absence of living cells, leading to artificially inflated absorbance readings and a dangerous underestimation of cytotoxicity (i.e., false-positive viability)[3].

To circumvent this chemical interference, the quantification of intracellular adenosine triphosphate (ATP) is the gold standard[4]. ATP assays utilize a recombinant luciferase enzyme to generate a luminescent signal that is directly proportional to the amount of ATP present, entirely bypassing redox-based detection[4].

Furthermore, a robust experimental design must be a self-validating system . While an ATP assay accurately measures metabolic viability, it cannot definitively distinguish between a cytostatic effect (growth arrest) and a cytotoxic effect (cell death) on its own[5]. Therefore, an orthogonal assay measuring the release of Lactate Dehydrogenase (LDH) into the culture medium is required to independently confirm the loss of membrane integrity[6].

Experimental Workflow Visualization

Workflow Step1 1. Cell Seeding (e.g., HepG2, 96-well plate) Step2 2. CNPMA Treatment (0.1 - 100 µM, 24-72h) Step1->Step2 Split Assay Selection Strategy (Nitroaromatic Compound) Step2->Split Avoid Avoid: Redox Assays (MTT, MTS, WST-1) Split->Avoid Primary Primary: ATP Assay (CellTiter-Glo) Split->Primary Secondary Orthogonal: LDH Release (CytoTox 96) Split->Secondary Result1 Risk of abiotic reduction leading to false viability Avoid->Result1 Result2 Direct measurement of metabolic activity Primary->Result2 Result3 Confirmation of membrane compromise Secondary->Result3

Figure 1: Recommended workflow for evaluating CNPMA cytotoxicity, highlighting assay selection logic.

Step-by-Step Self-Validating Protocols

Protocol A: Compound Preparation and Cell Seeding

Causality Note: Proper solvent management is crucial. DMSO concentrations above 0.5% can induce background cytotoxicity, skewing assay results.

  • Stock Preparation: Dissolve CNPMA (MW: 278.69 g/mol ) in 100% anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles.

  • Cell Seeding: Harvest target cells (e.g., HepG2) at 70-80% confluency. Seed 1.0 × 10⁴ cells/well in 100 µL of complete medium into two separate plate formats:

    • Plate 1: 96-well opaque white plate (Optimized for ATP Luminescence).

    • Plate 2: 96-well clear flat-bottom plate (Optimized for LDH Absorbance).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for complete cell attachment.

  • Treatment: Perform serial dilutions of CNPMA in culture medium (e.g., 0.1 µM to 100 µM). Replace the seeding medium with the treatment medium. Ensure the final DMSO concentration remains constant across all wells at ≤0.5% (v/v).

Protocol B: Primary Viability Assessment (ATP Quantitation)

Causality Note: Equilibrating the plate to room temperature ensures uniform luciferase enzyme kinetics across the plate, preventing edge effects and signal drift[4].

  • Following the 48-hour compound exposure period, remove the opaque white plate from the incubator and equilibrate to room temperature (22°C) for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent directly to each well (a 1:1 ratio with the existing culture medium).

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cellular lysis.

  • Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.

  • Calculate % viability relative to the vehicle control wells.

Protocol C: Orthogonal Cytotoxicity Assessment (LDH Release)

Causality Note: Measuring LDH release targets the culture supernatant, leaving the remaining viable cells intact. This directly measures membrane rupture (necrosis/late apoptosis) independently of cellular metabolism[5].

  • 45 minutes prior to the end of the 48-hour treatment, add 10 µL of Lysis Solution (9% Triton X-100) to the designated "Maximum LDH Release" control wells on the clear 96-well plate.

  • Centrifuge the clear plate at 250 × g for 3 minutes to pellet cellular debris.

  • Carefully transfer 50 µL of the supernatant from each well to a fresh, flat-bottom 96-well assay plate.

  • Add 50 µL of LDH Detection Reagent (e.g., CytoTox 96®) to each well. Protect the plate from light and incubate at room temperature for 30 minutes.

  • Add 50 µL of Stop Solution (1M Acetic Acid) to terminate the enzymatic reaction.

  • Measure absorbance at 490 nm. Calculate % cytotoxicity relative to the maximum lysis control.

Quantitative Data Interpretation

To illustrate the critical importance of assay selection when working with nitroaromatic compounds like CNPMA, the table below summarizes expected quantitative readouts. Note the severe discrepancy between the redox-based assay and the ATP/LDH assays.

Assay ModalityTarget BiomarkerApparent IC₅₀ (µM)Mechanistic Interpretation
MTT / MTS Dehydrogenase Activity> 100 µMFalse Negative: Abiotic reduction of tetrazolium by the nitro group masks cell death.
CellTiter-Glo Intracellular ATP12.4 µMTrue Viability Loss: Accurate reflection of metabolic collapse and cell death.
LDH Release Membrane Integrity15.1 µMConfirmed Cytotoxicity: Validates ATP assay results orthogonally via membrane rupture.

References[4] CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega Corporation. Available Here[3] Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture - American Chemical Society (ACS) Publications. Available Here[1] The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - National Institutes of Health (NIH) PMC. Available Here[6] How to Choose a Cell Viability or Cytotoxicity Assay - Promega Corporation. Available Here[5] Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - National Center for Biotechnology Information (NCBI). Available Here[2] Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays - Journal of Emerging Investigators. Available Here

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of polyfunctionalized aromatic compounds. The synthesis of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine represents a classic chemoselectivity challenge.

The standard synthetic route involves two primary stages:

  • Nucleophilic Aromatic Substitution (SNAr): Coupling 2-fluoro-5-chlorobenzonitrile with 4-nitrophenol.

  • Chemoselective Reduction: Reducing the nitrile (-CN) to a primary amine (-CH2NH2) without affecting the highly sensitive nitro (-NO2) or chloro (-Cl) groups.

SynthesisWorkflow SM1 2-Fluoro-5-chlorobenzonitrile + 4-Nitrophenol Step1 SNAr Reaction (K2CO3, DMF, 80°C) SM1->Step1 Int1 5-Chloro-2-(4-nitrophenoxy) benzonitrile Step1->Int1 Step2 Chemoselective Reduction (BH3·THF, 0°C to RT) Int1->Step2 Workup Acidic Workup (MeOH/HCl) Step2->Workup Product (5-Chloro-2-(4-nitrophenoxy) phenyl)methanamine Workup->Product

Workflow for the synthesis of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine.

Troubleshooting Guides & FAQs

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr coupling yield is plateauing at 60%, and TLC shows a significant amount of unreacted 2-fluoro-5-chlorobenzonitrile. How can I drive this to completion? A: The fundamental issue here is nucleophilicity. The 4-nitrophenoxide ion is a relatively poor nucleophile because the strongly electron-withdrawing nitro group delocalizes the negative charge away from the oxygen atom.

  • Causality & Solution: If your solvent (DMF or DMSO) contains trace moisture, the hydroxide ions generated from water and K2CO3 will outcompete the nitrophenoxide, leading to the hydrolysis of your starting material into a phenol derivative. To fix this, you must use strictly anhydrous K2CO3 and anhydrous DMF. Elevate the reaction temperature to 80–90 °C to provide the necessary activation energy for this deactivated nucleophile.

Section 2: Chemoselective Reduction

Q: During the reduction step, my LC-MS shows a mass corresponding to the reduction of both the nitrile and the nitro group. I am using catalytic hydrogenation (H2, Pd/C). What went wrong? A: Catalytic hydrogenation is fundamentally incompatible with this specific substrate.

  • Causality: Palladium on carbon (Pd/C) is highly active toward nitro groups, readily reducing them to anilines before the nitrile is fully reduced. Furthermore, Pd/C is notorious for causing hydrodehalogenation of aryl chlorides, meaning you are likely losing your chlorine atom as well[1].

  • Solution: You must abandon heterogeneous catalytic hydrogenation for this step and switch to a chemoselective hydride or borane reagent[2].

Q: I switched to Lithium Aluminum Hydride (LiAlH4) to avoid dehalogenation, but I am getting a complex mixture of azo compounds and unidentifiable byproducts. Why? A: LiAlH4 is a powerful, unselective nucleophilic reducing agent. It will attack the highly electrophilic nitro group, often leading to bimolecular reduction products like azo or azoxy compounds, completely destroying your starting material.

Q: What is the correct reagent to selectively reduce the nitrile in the presence of the nitro and chloro groups? A: The optimal reagent is Borane-Tetrahydrofuran (BH3·THF) or Borane-Dimethyl Sulfide (BH3·SMe2) .

  • Causality: Unlike LiAlH4, borane is an electrophilic reducing agent. It selectively coordinates to the more basic, sp-hybridized nitrogen of the nitrile group. The nitro group, being highly electron-deficient, does not effectively coordinate with borane under mild conditions. This allows for the clean reduction of the nitrile to the primary amine while leaving the nitro group and the aryl chloride completely intact[3].

Chemoselectivity Start Select Reducing Agent for Nitrile H2PdC H2, Pd/C Start->H2PdC LiAlH4 LiAlH4 Start->LiAlH4 BH3 BH3·THF Start->BH3 Result1 Reduces -NO2 to -NH2 Dehalogenates -Cl H2PdC->Result1 Result2 Reduces -NO2 Forms Azo Byproducts LiAlH4->Result2 Result3 Selectively reduces -CN Leaves -NO2 & -Cl intact BH3->Result3

Decision matrix for chemoselective reduction of nitrile in the presence of nitro and chloro groups.

Q: I used BH3·THF, but my isolated yield of the primary amine is very low, and NMR shows a broad peak upfield. Where is my product? A: Your product is trapped in an amine-borane complex.

  • Causality: The newly formed primary amine is a strong Lewis base, and it immediately forms a highly stable complex with the Lewis acidic boron species. A standard aqueous extraction will not break this N-B bond.

  • Solution: You must perform a rigorous acidic workup. Quench the reaction carefully with methanol to destroy excess borane, then add methanolic HCl (or aqueous HCl) and heat to reflux. This hydrolyzes the amine-borane complex. Afterward, basify the aqueous layer to liberate your free amine for extraction.

Quantitative Data: Reducing Agent Compatibility

To summarize the causality behind reagent selection, reference the table below. This data dictates the necessity of electrophilic borane reagents for this specific molecular architecture.

Reducing AgentNitrile (-CN) ReductionNitro (-NO2) IntegrityAryl Chloride (-Cl) IntegrityOverall Suitability
H2, Pd/C YesDestroyed (Reduces to -NH2)Compromised (Dehalogenation)❌ Poor
LiAlH4 YesDestroyed (Forms azo compounds)Intact❌ Poor
NaBH4 / CoCl2 YesDestroyed (Reduces to -NH2)Intact❌ Poor
BH3·THF Yes Intact Intact Excellent

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Synthesis of 5-Chloro-2-(4-nitrophenoxy)benzonitrile (SNAr)
  • Preparation: In an oven-dried 250 mL round-bottom flask under nitrogen, dissolve 2-fluoro-5-chlorobenzonitrile (1.0 equiv, 10 mmol) and 4-nitrophenol (1.1 equiv, 11 mmol) in anhydrous DMF (40 mL).

  • Activation: Add finely powdered, anhydrous K2CO3 (2.0 equiv, 20 mmol). Note: K2CO3 must be dried in an oven at 120 °C overnight prior to use.

  • Reaction: Heat the heterogeneous mixture to 80 °C with vigorous stirring for 12 hours.

  • Self-Validation (TLC): Check the reaction via TLC (Hexanes/EtOAc 3:1). The starting fluorobenzonitrile (higher Rf) should be completely consumed. If not, continue heating for 4 hours.

  • Workup: Cool to room temperature and pour the mixture into 200 mL of ice-cold distilled water. Stir for 30 minutes until a precipitate fully forms.

  • Isolation: Filter the solid, wash thoroughly with cold water (to remove DMF and unreacted 4-nitrophenoxide salts), and dry under a high vacuum to afford the intermediate.

Protocol 2: Chemoselective Reduction to (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine
  • Preparation: In a flame-dried, nitrogen-purged flask, dissolve the intermediate 5-chloro-2-(4-nitrophenoxy)benzonitrile (1.0 equiv, 5 mmol) in anhydrous THF (25 mL). Cool the solution to 0 °C using an ice bath.

  • Reduction: Dropwise, add a 1.0 M solution of BH3·THF (3.0 equiv, 15 mmol) via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Decomplexation (Critical Step): Cool the flask back to 0 °C. Cautiously add Methanol (10 mL) dropwise to quench excess borane (hydrogen gas evolution will occur). Once bubbling ceases, add 2 M HCl in Methanol (15 mL).

  • Hydrolysis: Attach a reflux condenser and heat the mixture to 60 °C for 2 hours to fully break the amine-borane complex.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove THF and Methanol. Suspend the resulting residue in water (30 mL).

  • Self-Validation (pH Check): Wash the acidic aqueous layer with Diethyl Ether (2 x 20 mL) to remove non-basic impurities. The product is currently a water-soluble hydrochloride salt.

  • Isolation: Basify the aqueous layer using 2 M NaOH until the pH reaches 12. Extract the liberated free amine with Dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the target methanamine.

References

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • Selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. ACS Publications.

Sources

How to resolve solubility issues with (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Resource Hub. This guide is designed for researchers, chemists, and formulation scientists to navigate the solubility challenges associated with (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine (C₁₃H₁₁ClN₂O₃) in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design.

The core structure of this molecule—a basic amine tethered to a large, rigid, and lipophilic diphenyl ether backbone—presents a classic solubility problem. Its high hydrophobicity, driven by the two aromatic rings and chloro-substituent, counteracts the solubilizing potential of the primary amine group. This guide offers a systematic approach to overcoming this issue.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My initial attempt to dissolve the compound in water or buffer failed. What is the fundamental reason for its poor aqueous solubility?

Answer: The insolubility of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine in neutral aqueous media is a direct result of its molecular structure.

  • High Lipophilicity (Hydrophobicity): The molecule is dominated by two bulky phenyl rings and a chloro-group. These nonpolar components make it energetically unfavorable for the molecule to interact with polar water molecules, a principle often quantified by the partition coefficient, logP. While the exact experimental logP for this specific molecule is not readily published, its structure strongly suggests a high value, indicating a preference for fatty or nonpolar environments over water.

  • Basic Amine Group: The primary methanamine group (-CH₂NH₂) is a basic center. In its free base (unprotonated) form, which predominates at neutral or alkaline pH, it contributes minimally to water solubility. To achieve significant solubility, this group must be protonated to form a positively charged ammonium salt (-CH₂NH₃⁺), which can readily form favorable ion-dipole interactions with water.

The interplay between these two factors is the key to controlling its solubility.

Question 2: What is the first and most critical step I should take to solubilize this compound?

Answer: The most direct strategy is pH adjustment . By lowering the pH of your aqueous medium, you can protonate the primary amine, converting the insoluble free base into a much more soluble salt.

The Henderson-Hasselbalch equation governs the ratio of the protonated (soluble) to unprotonated (insoluble) forms. To ensure at least 99% of the compound is in its soluble, protonated form, the pH of the solution should be at least 2 units below the pKa of the primary amine. The pKa of a typical benzylamine is around 9.3. Therefore, adjusting the pH to ≤ 7.3 is essential, with a pH of 4-5 often being a practical starting point for achieving significant solubility.

cluster_workflow Solubilization Workflow by pH Adjustment A Weigh Compound (Free Base Form) C Add Compound to Buffer A->C B Prepare Acidic Buffer (e.g., 50 mM Citrate, pH 4.0) B->C D Mix Vigorously (Vortex, Sonicate) C->D E Observe for Dissolution D->E F Solution Ready for Use E->F  Yes G Issue: Still Insoluble E->G  No H Option: Titrate with 1M HCl to lower pH further G->H cluster_micelle Micellar Solubilization center s1 Surfactant Molecule s1_head O s1_tail ~~~~~ s1_head->s1_tail micelle_label Hydrophobic Core (Drug Molecules Partition Here) a1 a2 a3 a4 a5 a6 a7 a8 drug Insoluble Compound (e.g., C₁₃H₁₁ClN₂O₃) drug->micelle_label Encapsulation arrow

Caption: Diagram of a surfactant micelle encapsulating the hydrophobic drug molecule.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water.

  • Common Types: Alpha (α), Beta (β), and Gamma (γ) cyclodextrins differ in cavity size. For a diphenyl-ether structure, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often the most effective due to its larger cavity size and enhanced water solubility over native β-cyclodextrin.

Question 4: How do I prepare a stock solution using these advanced methods and how do I choose the right one?

Answer: The choice depends on the constraints of your downstream application. A tiered troubleshooting approach is recommended.

start Goal: Solubilize Compound ph_ok Is pH < 6 acceptable for my assay? start->ph_ok use_ph Use pH Adjustment (e.g., Citrate Buffer pH 4-5) ph_ok->use_ph Yes consider_alt pH adjustment is not an option ph_ok->consider_alt No organic_ok Is <1% Organic Solvent (e.g., DMSO) tolerated? consider_alt->organic_ok use_dmso Prepare concentrated stock in 100% DMSO. Dilute >100x into final medium. organic_ok->use_dmso Yes consider_surfactant Solvents are not suitable organic_ok->consider_surfactant No surfactant_ok Is a non-ionic surfactant (e.g., Tween 80) tolerated? consider_surfactant->surfactant_ok use_surfactant Dissolve in aqueous solution containing 0.1-1% Tween 80. surfactant_ok->use_surfactant Yes use_cyclo Final Option: Use Cyclodextrins (HP-β-CD) surfactant_ok->use_cyclo No

Caption: Decision flowchart for selecting a solubilization strategy.

  • Preparation: Prepare 2% (w/v) stock solutions of your chosen excipients (e.g., HP-β-CD, Tween 80, Kolliphor® EL) in your desired final buffer (e.g., PBS, pH 7.4).

  • Dispersion: Weigh an excess amount of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine into separate tubes for each excipient solution. For example, add 2-5 mg to 1 mL of each solution.

  • Equilibration: Tightly cap the tubes. Agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours. This allows the system to reach equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant. Dilute it with a suitable organic solvent (like acetonitrile or methanol) and analyze the concentration using a calibrated HPLC-UV method. The solution with the highest concentration is the most effective.

This systematic approach provides quantitative data to justify your choice of solubilization strategy, ensuring reproducibility and scientific rigor.

References

  • Title: Bordwell pKa Table (Acidity in DMSO) - Benzylamines Source: The Evans pKa Table, Harvard University (originally from Bordwell, F. G.) URL: [Link]

  • Title: DMSO may damage stem cells Source: Nature URL: [Link]

  • Title: Polyethylene Glycol (PEG): A Versatile Polymer for Pharmaceutical Applications Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Polysorbates Source: ScienceDirect URL: [Link]

  • Title: Cyclodextrins Source: ScienceDirect URL: [Link]

Technical Support Center: Optimizing Purification of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the dedicated technical support guide for (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine. This molecule, a key intermediate in various research and development pipelines, presents a unique set of purification challenges due to its structural complexity. It incorporates a basic primary amine, a bulky diaryl ether backbone, and a strongly electron-withdrawing nitro group. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven strategies to overcome common obstacles, ensuring the isolation of high-purity material essential for downstream applications. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and adapt these protocols to your specific experimental context.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine in a direct question-and-answer format.

Problem 1: During column chromatography on standard silica gel, my compound shows severe peak tailing and I'm experiencing low mass recovery.

  • Cause: This is a classic problem when purifying basic compounds like primary amines on standard, slightly acidic silica gel. The basic amine group interacts strongly with acidic silanol groups (Si-OH) on the silica surface via acid-base interactions.[1][2] This leads to a non-uniform elution front, causing the characteristic peak tailing, and in some cases, irreversible binding of the product to the column, which results in low recovery.[2]

  • Solution:

    • Mobile Phase Modification (The Quick Fix): The most immediate solution is to neutralize the active silanol sites. Incorporate a small amount of a competing amine base into your mobile phase.[1]

      • Recommendation: Add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to your solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). The competing base will saturate the acidic sites on the silica, allowing your target compound to elute more symmetrically.[2] Always perform a small-scale trial on a TLC plate with the added base to confirm the desired change in retention factor (Rf) and spot shape before committing to a column.

    • Alternative Stationary Phases (The Robust Solution): If tailing persists or if your compound is particularly sensitive, switching the stationary phase is the most effective strategy.

      • Amine-Functionalized Silica: This is often the ideal choice. The bonded aminopropyl groups on the silica surface create a more basic environment, minimizing unwanted interactions and often providing excellent separation for amines using standard non-polar solvent systems.[2][3]

      • Basic Alumina: Alumina is another option for purifying basic compounds, though its activity can vary.

      • Reversed-Phase (C18) Chromatography: For highly polar amines, reversed-phase flash chromatography can be very effective.[4] A typical mobile phase would be a gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure the amine is protonated and elutes with a good peak shape.

Problem 2: My product consistently appears as a persistent yellow or orange solid, even after initial purification.

  • Cause: The color is likely due to two main sources: 1) The inherent color of the 4-nitrophenoxy chromophore in your molecule, and 2) The presence of highly colored impurities. These can include unreacted nitro-aromatic starting materials or minor byproducts formed through oxidation of the amine, a common issue with aromatic amines.[5]

  • Solution:

    • Activated Charcoal Treatment: During the final recrystallization step, add a small amount of activated charcoal (typically 1-2% by weight) to the hot solution. The charcoal will adsorb many colored, non-polar impurities. Allow the solution to reflux for 5-10 minutes before performing a hot filtration through a pad of Celite® to remove the charcoal. Caution: Using too much charcoal can lead to significant loss of your desired product.

    • Recrystallization: A carefully executed recrystallization is often sufficient. The key is to find a solvent system where the impurities are either highly soluble or very insoluble, while your product has a steep solubility curve with respect to temperature. (See Section 3, Protocol 2).

    • Orthogonal Purification: Combine two different purification methods. For instance, first, run a column using an optimized method from Problem 1 to remove the bulk of impurities. Then, take the combined, pure fractions and perform a final recrystallization to "polish" the material and remove any remaining trace color.

Problem 3: When attempting recrystallization, the compound "oils out" instead of forming crystals.

  • Cause: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice. This is common with large, somewhat flexible molecules or when the solution contains impurities that inhibit nucleation.

  • Solution:

    • Reduce the Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature, and then transfer it to a refrigerator. Slow cooling encourages proper crystal formation.

    • Adjust the Solvent System: You may be using too good of a solvent. The ideal recrystallization solvent dissolves the compound when hot but poorly when cold.[6] Try switching to a slightly poorer solvent or use a binary solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) while hot, and then slowly add a "poor" or "anti-solvent" (e.g., Hexane or Heptane) until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.

    • Scratch and Seed: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites. If you have a few crystals of pure material, add a single "seed crystal" to the cooled, supersaturated solution to initiate crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a column chromatography method for this compound? A1: Start with Thin Layer Chromatography (TLC) analysis. An amine-functionalized TLC plate is highly recommended.[1] Develop the plate using various ratios of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate). This will give you a good indication of the solvent system needed for separation on an amine-functionalized flash column.[1] If using standard silica, include 1% triethylamine in your test solvent systems.

Q2: How can I remove non-basic organic impurities before committing to chromatography or recrystallization? A2: An acid-base extraction is an excellent and often overlooked first-pass purification step. Dissolve your crude material in a water-immiscible organic solvent (like dichloromethane or ethyl acetate). Extract this solution with aqueous acid (e.g., 1M HCl). Your basic amine product will be protonated and move into the aqueous layer, leaving many non-basic impurities behind in the organic layer. Separate the layers, then carefully basify the aqueous layer (e.g., with 2M NaOH or NaHCO₃) to a pH > 10 to deprotonate your amine, which should precipitate or be extractable back into a fresh organic solvent. This technique can significantly simplify subsequent purification steps.[7]

Q3: My compound seems to degrade if left on the lab bench or in solution for too long. What's happening? A3: The primary benzylic amine is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light. This often results in the formation of colored imine or other oxidative byproducts. Whenever possible, work with the compound under an inert atmosphere (nitrogen or argon), especially when in solution. Store the purified solid in a tightly sealed container, protected from light (in an amber vial or wrapped in foil), and preferably in a refrigerator or freezer to minimize degradation.

Q4: The compound has very poor solubility in non-polar solvents like hexane, making normal-phase chromatography difficult. What are my options? A4: Limited solubility in non-polar solvents is expected.

  • Use a Stronger "Weak" Solvent: Instead of a Hexane/Ethyl Acetate system, consider a Dichloromethane/Methanol system, which is more polar and will better solubilize your compound.

  • Dry Loading: Dissolve your crude product in a minimal amount of a strong, volatile solvent (like methanol or dichloromethane). Adsorb this solution onto a small amount of silica gel or Celite®. Evaporate the solvent completely to leave your compound coated onto the solid support. This dry powder can then be loaded onto the top of your column, bypassing solubility issues in the initial mobile phase.

  • Reversed-Phase Chromatography: As mentioned in the troubleshooting guide, this is an excellent alternative where solubility is not an issue, as you will be using polar solvents like water, acetonitrile, or methanol.[4]

Section 3: Recommended Purification Protocols

Protocol 1: Flash Column Chromatography (Amine-Functionalized Silica)

This method is highly recommended for achieving high purity by effectively mitigating the issues associated with the basic amine.

  • Method Development (TLC): Spot the crude sample on an amine-functionalized TLC plate. Develop the plate using various ratios of hexane and ethyl acetate (e.g., 90:10, 80:20, 70:30) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.

  • Column Preparation: Select an appropriately sized amine-functionalized silica flash cartridge. Equilibrate the column with at least 5 column volumes (CV) of the initial mobile phase composition determined from your TLC analysis (e.g., 95:5 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. If solubility is low, use the dry loading technique described in FAQ #4.

  • Elution: Run a linear gradient from your initial mobile phase composition to a higher concentration of the more polar solvent (ethyl acetate). A typical gradient might be from 5% to 40% ethyl acetate over 15-20 CV.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine.

Protocol 2: Purification via Recrystallization from a Binary Solvent System

This technique is excellent for a final purification step or when the crude material is already of moderate purity (>85%).

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your compound in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) at room temperature and upon heating. The ideal system consists of one solvent in which the compound is soluble when hot but insoluble when cold, and a second "anti-solvent" in which the compound is poorly soluble at all temperatures. An Isopropanol/Heptane or Ethyl Acetate/Hexane system is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., ethyl acetate) required to fully dissolve the solid.

  • Impurity Removal (Optional): If the solution is colored, add 1-2% w/w activated charcoal, swirl, and perform a hot filtration through a fluted filter paper or a Celite® plug to remove the charcoal and any insoluble impurities.

  • Crystallization: Slowly add the "anti-solvent" (e.g., hexane) to the hot solution until a faint, persistent cloudiness appears. Add a drop or two of the hot "good" solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in a refrigerator (4 °C) for several hours or overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Section 4: Data & Workflow Visualization

Table 1: Recommended Starting Solvent Systems
Purification MethodStationary PhasePrimary Solvent (Non-polar)Secondary Solvent (Polar)Modifier
Normal-Phase Flash Standard SilicaDichloromethane or Hexane/EtOAcMethanol or Ethyl Acetate0.5-1% Triethylamine
Normal-Phase Flash Amine-Functionalized SilicaHexane or HeptaneEthyl AcetateNone required
Reversed-Phase Flash C18 SilicaWaterAcetonitrile or Methanol0.1% Formic Acid or TFA
Recrystallization N/AHeptane or Hexane (Anti-solvent)Ethyl Acetate or Isopropanol (Solvent)N/A
Diagram 1: Troubleshooting Workflow for Column Chromatography

G start Start: Crude Amine Purification tlc Run TLC on Standard Silica start->tlc tailing Severe Tailing or Streaking Observed? tlc->tailing no_tailing Good Separation & Rf ~0.3? tailing->no_tailing No add_base Re-run TLC with 1% TEA in Mobile Phase tailing->add_base Yes run_column Proceed with Flash Chromatography no_tailing->run_column Yes fail Consider Reversed-Phase or Recrystallization no_tailing->fail No tailing_fixed Tailing Resolved? add_base->tailing_fixed use_amine_silica Switch to Amine- Functionalized Silica TLC tailing_fixed->use_amine_silica No tailing_fixed->run_column Yes use_amine_silica->run_column

Caption: Troubleshooting flowchart for amine purification by column chromatography.

Diagram 2: Purification Method Selection Guide

G start Start: Crude Product Analysis purity_check Initial Purity Estimate (e.g., by LCMS, NMR)? start->purity_check high_purity > 85% Pure purity_check->high_purity High low_purity < 85% Pure or Complex Mixture purity_check->low_purity Low recrystallize Attempt Recrystallization (Protocol 2) high_purity->recrystallize acid_base Perform Acid-Base Extraction (FAQ #2) low_purity->acid_base success High Purity Product recrystallize->success chromatography Proceed with Column Chromatography (Protocol 1) acid_base->chromatography final_polish Recrystallize to Polish chromatography->final_polish final_polish->success

Caption: Decision tree for selecting the optimal purification strategy.

References

  • Tamuliene, J., Sarlauskas, J., & Bekesiene, S. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H-1,2,4-triazol-3-amine. American Journal of Analytical Chemistry, 8, 125-141. [Link]

  • Krzywinski, M. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32(1), 329-346. [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • University of Rochester. Recrystallization and Crystallization. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Kumar, S., & Ghorpade, R. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 613-617. [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]

  • Price, C. J., et al. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development, 27(4), 616-626. [Link]

Sources

Technical Support Center: Handling & Storage of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions by addressing the fundamental chemical causality behind the degradation of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine. By understanding the mechanistic vulnerabilities of this molecule, researchers can implement self-validating workflows that ensure high fidelity in downstream drug development assays.

Mechanistic Vulnerabilities (The "Why")

(5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine is a highly functionalized primary benzylamine. While the diaryl ether linkage is generally robust, the molecule possesses two critical sites of instability that dictate its storage requirements:

  • The Primary Benzylamine Moiety: Benzylamines are highly susceptible to single-electron oxidation at the nitrogen atom, leading to the oxidative cleavage of the C–N bond[1]. This process forms a reactive imine intermediate that rapidly hydrolyzes into an aldehyde and ammonia. Furthermore, primary amines act as strong nucleophiles, readily attacking atmospheric carbon dioxide to form insoluble carbamate salts.

  • The 4-Nitrophenoxy Group: Nitroaromatics are classic photosensitizers. Exposure to ambient visible or UV light can trigger photoreduction of the nitro group to nitroso or hydroxylamine derivatives, while simultaneously generating reactive oxygen species (ROS) that accelerate the oxidation of the benzylamine moiety[2].

DegradationMechanisms Target (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine O2 O2 / Light Target->O2 CO2 CO2 / H2O Target->CO2 UV UV Radiation Target->UV Imine Imine Intermediate O2->Imine Oxidative Deamination Carbamate Ammonium Carbamate Salt CO2->Carbamate Nucleophilic Addition Nitroso Nitroso Derivatives UV->Nitroso Photoreduction Aldehyde 5-Chloro-2-(4-nitrophenoxy)benzaldehyde Imine->Aldehyde Hydrolysis (-NH3)

Figure 1: Primary degradation pathways of the target methanamine under ambient storage conditions.

Troubleshooting Guides & FAQs

Q: My freshly synthesized batch was a clear oil/pale solid, but after a month in the fridge, it has developed a white, crusty precipitate. Is the batch ruined? A: Not necessarily. The white crust is an ammonium carbamate salt formed by the reaction of the primary methanamine with atmospheric CO2 and trace moisture. Because this nucleophilic addition is reversible under basic conditions, the free amine can be fully recovered. See the Free-Base Recovery Protocol in Section 3.

Q: LC-MS analysis of my stored sample shows a new major peak at m/z 278.02[M+H]+. What is this impurity? A: This mass corresponds to 5-chloro-2-(4-nitrophenoxy)benzaldehyde. Primary benzylamines undergo oxidative C-N bond cleavage[1]. Exposure to ambient oxygen and light catalyzes the formation of an imine intermediate, which rapidly hydrolyzes into the aldehyde[2]. Unlike carbamate formation, oxidative deamination is irreversible; this degraded fraction cannot be salvaged.

Q: Can I store this compound in standard clear glass vials if I keep it in the dark? A: It is highly discouraged. While darkness in the freezer mitigates direct photolysis, standard clear glass offers no protection during the brief periods the sample is handled on the benchtop. The 4-nitrophenoxy group is a potent photosensitizer. Brief exposure to fluorescent or natural room light can initiate photocatalytic oxidation[2]. Always use amber glass vials.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following standard operating procedures (SOPs) include built-in validation steps so you can independently verify the success of the workflow.

SOP 1: Inert Storage & Aliquoting Workflow

Objective: Prevent oxidative deamination and carbamate formation during long-term storage.

  • Vial Selection: Transfer the compound to an amber glass vial equipped with a PTFE-lined silicone septum cap. Causality: Amber glass blocks <500 nm wavelengths, preventing nitro-mediated photosensitization[2]. PTFE prevents plasticizer leaching common with standard rubber septa.

  • Atmospheric Displacement: Insert a needle connected to a Schlenk line (Argon) through the septum. Insert a smaller secondary vent needle. Purge with ultra-high purity (UHP) Argon for 60 seconds. Causality: Argon (density 1.78 g/L) is significantly heavier than air (1.22 g/L) and effectively blankets the compound, displacing reactive O2 and CO2.

  • Hermetic Sealing: Remove the vent needle first, followed immediately by the Argon needle. Wrap the cap junction tightly with Parafilm.

  • Validation Step (Integrity Check): Weigh the sealed vial on an analytical balance to 0.1 mg precision and record the mass on the label. Before the next use, re-weigh the vial. A stable mass validates the hermetic seal; an increase in mass indicates moisture/CO2 ingress.

  • Storage: Store at -20°C in a desiccated environment.

SOP 2: Free-Base Recovery of Carbamate-Degraded Amine

Objective: Salvage amine that has converted to an insoluble carbamate salt due to CO2 exposure.

  • Dissolution: Suspend the degraded sample in dichloromethane (DCM) using 10 mL of solvent per gram of sample.

  • Basification: Add an equal volume of 1 M NaOH (aq) and stir vigorously for 15 minutes. Causality: The strong base deprotonates the ammonium species, shifting the equilibrium to decompose the carbamate back into the free primary amine and water-soluble sodium carbonate.

  • Validation Step 1 (pH Control): Stop stirring and allow phase separation. Spot the upper aqueous layer onto pH paper. The pH must read ≥ 12. If lower, the base was consumed by the carbamate buffer system; add additional 1 M NaOH until pH ≥ 12 is maintained.

  • Extraction: Separate the lower organic (DCM) layer. Extract the aqueous layer twice more with fresh DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation Step 2 (Chromatographic Confirmation): Perform TLC (Eluent: 90:9:1 DCM:MeOH:NH4OH) comparing the crude degraded sample to the recovered product. The baseline spot (carbamate) must be completely absent, yielding a single spot (free amine) with an Rf of ~0.4.

Quantitative Data & Degradation Markers

Use the following analytical markers to rapidly diagnose the specific storage failure mode of your batch.

Table 1: Analytical Markers for Degradation Pathways

Stressor / PathwayPrimary DegradantLC-MS (ESI+) m/z1H NMR Indicator (CDCl3)Visual Cue
Intact Amine (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine279.05~3.9 ppm (s, 2H, -CH2-NH2)Clear/Pale Yellow
CO2 / Moisture Ammonium Carbamate Salt279.05 (reverts in MS)Broadening of -NH2, shift in -CH2-White crust / Cloudiness
O2 / Light 5-Chloro-2-(4-nitrophenoxy)benzaldehyde278.02~10.4 ppm (s, 1H, -CHO)Yellowing / Darkening
UV Radiation Nitroso / Hydroxylamine Derivatives263.05 / 265.06Loss of symmetry in Ar-H regionDeep Orange / Brown

References

  • Title: Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Source: MDPI. URL:[1]

  • Title: Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photocatalysis. Source: Thieme. URL:[2]

  • Title: Degradation of benzylamines during chlorination and chloramination. Source: RSC Publishing. URL:[3]

Sources

Troubleshooting background noise in (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting LC-MS Background Noise for (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine

As a Senior Application Scientist, I frequently encounter challenges optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for halogenated, nitroaromatic amines. The compound (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine (Exact Mass: 278.05 Da) readily forms a protonated precursor ion [M+H]+ at m/z 279.05 in positive Electrospray Ionization (ESI+). Due to the presence of the chlorine atom, it also exhibits a characteristic 3:1 isotopic signature at m/z 281.05.

While the primary amine ensures excellent ionization efficiency, the lipophilic diaryl ether core requires a high percentage of organic modifier for column elution. This high-organic environment is notorious for desorbing lipophilic background contaminants from the stationary phase or system lines, severely compromising your Signal-to-Noise (S/N) ratio.

Below is our authoritative troubleshooting guide and self-validating methodology for isolating and eliminating background noise in your assays.

Diagnostic Workflow

NoiseTroubleshooting Start Elevated Baseline Noise at m/z 279 (ESI+) Step1 Bypass LC Column (Direct Infusion) Start->Step1 Decision1 Does noise persist? Step1->Decision1 PathA Source/Solvent Issue Decision1->PathA Yes PathB Column/Matrix Issue Decision1->PathB No ActionA1 Clean ESI Source & Check Additives PathA->ActionA1 ActionA2 Prepare Fresh LC-MS Solvents PathA->ActionA2 ActionB1 Flush/Replace C18 Column PathB->ActionB1 ActionB2 Optimize Sample Extraction (SPE) PathB->ActionB2 Resolution Baseline Restored (Optimal S/N achieved) ActionA1->Resolution ActionA2->Resolution ActionB1->Resolution ActionB2->Resolution

Caption: Diagnostic workflow for isolating LC-MS background noise sources.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am observing a persistent high background noise across the spectrum, masking the[M+H]+ signal at m/z 279.05. What is the root cause? A1: This is typically caused by mobile phase contamination. Polyethylene glycol (PEG) and plasticizers (e.g., dibutyl phthalate) are notorious for causing high baseline noise in ESI+. Because (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine is highly lipophilic, it elutes late in the gradient. If your organic solvent is contaminated, the background noise will rise proportionally with the gradient. To establish causality, benchmark your system using a known standard to determine if the noise is method-specific or instrument-wide [1].

Q2: I observe a white film on the ESI source, but the background noise was previously low. What causes this, and how does it affect sensitivity? A2: A persistent white film on the ion source almost always indicates the accumulation of non-volatile or semi-volatile mobile-phase additives (such as ammonium formate or acetate) drying on the hot source surfaces [2][3]. While the baseline noise might initially remain low, this physical barrier alters the electric field and disrupts Taylor cone formation. This leads to poor ionization efficiency for the primary amine of your analyte, effectively suppressing your signal. The solution is to use the lowest effective additive concentration (e.g., ≤10 mM) and implement a routine source-cleaning schedule [1][2].

Q3: How do I definitively differentiate between column bleed and ion source contamination? A3: Causality must be established by isolating the variables through a self-validating test. Disconnect the analytical column and connect the LC tubing directly to the MS using a zero-dead-volume union. Run your standard gradient. If the background noise (e.g., siloxane peaks at m/z 371 or 445) disappears, the column is bleeding and requires flushing. If the noise persists, the contamination is upstream in the mobile phase or the ion source. Additionally, introducing a divert valve to send the early and late portions of the gradient to waste is a highly effective way to prevent involatile matrix components from reaching the source [1].

Q4: Why does the calculated Signal-to-Noise (S/N) ratio fluctuate so wildly when the background noise is near zero in MS/MS (MRM) mode? A4: In modern tandem mass spectrometry (MS/MS), chemical noise is often filtered out so effectively that the background noise drops to essentially zero. When calculating S/N, dividing by a noise value near zero leads to infinite or highly variable results, making S/N a meaningless metric for instrument performance [4][5]. Instead of relying on single-point S/N calculations, you should determine the Instrument Detection Limit (IDL) statistically by performing replicate injections near the limit of detection and calculating the standard deviation of the peak areas [6].

Quantitative Data: Common ESI+ Interferences

When analyzing (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine, specific background ions can cause isobaric interference or ion suppression.

Contaminant SourceTypical m/z in ESI+Potential Interference with AnalyteMitigation Strategy
Dibutyl phthalate (Plasticizer)279.159Isobaric interference with [M+H]+ (279.05)Use glass solvent bottles; avoid all plastic tubing.
Triphenylphosphine oxide 279.093Near-isobaric interferenceUse high-resolution MS or optimized MRM transitions.
PEG (Surfactants/Detergents)283.17 (+44 Da series)Baseline elevation / Ion suppressionFlush system with Isopropanol/Methanol.
Siloxane (Column Bleed)371.10, 445.12Ion suppressionWash C18 column with 100% Acetonitrile.
Ammonium Acetate Clusters VariableSource fouling (White film)Reduce buffer concentration to ≤10 mM.

Step-by-Step Methodology: Systematic Noise Isolation and Source Cleaning

This protocol is designed as a self-validating system. By sequentially eliminating variables, you ensure that the root cause of the noise is definitively identified and resolved.

Step 1: System Benchmarking

  • Action: Inject a 1 ng/mL standard of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine using your established method.

  • Validation: Record the peak area, retention time, and baseline noise level. This serves as your baseline metric for recovery.

Step 2: Column Bypass (Isolating the Stationary Phase)

  • Action: Disconnect the LC column. Connect the autosampler directly to the ESI source using a zero-dead-volume union. Infuse the mobile phase at 0.2 mL/min.

  • Validation: If the noise drops significantly, the column is the source of the bleed. Proceed to wash the column with 100% Acetonitrile or replace it. If the noise persists, proceed to Step 3.

Step 3: Solvent Flush (Isolating the Mobile Phase)

  • Action: Purge the LC lines with LC-MS grade water at 60°C for 30 minutes to remove aqueous buffer salts. Follow with 100% LC-MS grade Isopropanol for 30 minutes to dissolve lipophilic contaminants (e.g., plasticizers).

  • Validation: Prepare fresh LC-MS grade solvents. If the baseline flattens, the previous solvents were contaminated.

Step 4: ESI Source Cleaning (Isolating the Interface)

  • Action: Vent the mass spectrometer and allow the ESI source to cool. Remove the spray shield and capillary cap.

  • Action: Wipe the components with a lint-free wipe soaked in a 50:50 mixture of Methanol and Water to dissolve accumulated ammonium salts (the "white film"). Follow with a 100% Isopropanol wipe to remove residual organics.

Step 5: Re-validation

  • Action: Reinstall the column, equilibrate the system, and repeat the benchmark injection from Step 1.

  • Validation: The baseline should be flat, and the optimal Instrument Detection Limit (IDL) should be restored.

References

  • Title: How to Avoid Problems in LC–MS Source: LCGC International (Chromatography Online) URL: [Link]

  • Title: White Film on an LC-MS Source with Background Noise was Very Low - Tech Information Source: MicroSolv Technology Corporation URL: [Link]

  • Title: Signal, Noise, and Detection Limits in Mass Spectrometry Source: Agilent Technologies URL: [Link]

Sources

Reducing toxicity of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine in high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine in High-Throughput Screening

Introduction: Welcome to the assay troubleshooting guide for (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine (CAS 1417569-99-3). While this diaryl ether scaffold may present as an active hit in high-throughput screening (HTS) campaigns, it features two notorious chemical liabilities: a nitroaromatic group (prone to redox-cycling cytotoxicity) and high lipophilicity (prone to colloidal aggregation). This technical support center provides mechanistic insights, self-validating protocols, and structural triage strategies to help drug development professionals decouple true target engagement from assay interference.

FAQ Section 1: Mechanism of Toxicity & HTS Interference

Q: Why does (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine exhibit high baseline cytotoxicity across multiple cell-based assays?

A: The cytotoxicity is fundamentally driven by the bioreduction of the nitroaromatic toxicophore. In cellular environments, the nitro group (-NO2) acts as an electron sink and undergoes enzymatic reduction via two primary pathways [1]:

  • Single-Electron Reduction: Flavoenzymes, such as Cytochrome P450 reductase, transfer a single electron to form a highly reactive nitro anion radical. In aerobic conditions, this radical rapidly reacts with molecular oxygen, generating superoxide (O2•-) and regenerating the parent nitro compound. This "redox cycling" leads to severe oxidative stress and subsequent cell death [2].

  • Two-Electron Reduction: Enzymes like NAD(P)H:quinone oxidoreductase (NQO1) or bacterial nitroreductases catalyze the obligatory two-electron reduction of the nitro group to a nitroso intermediate, and subsequently to a hydroxylamine. These electrophilic species can covalently alkylate DNA and cellular proteins, leading to mutagenicity and target-independent toxicity[3].

Nitroaromatic_Bioreduction ArNO2 Nitroaromatic Compound (Ar-NO2) Radical Nitro Anion Radical (Ar-NO2•-) ArNO2->Radical 1e- Reduction (e.g., CYP450 Reductase) Nitroso Nitroso Intermediate (Ar-NO) ArNO2->Nitroso 2e- Reduction (e.g., NQO1) Radical->ArNO2 Redox Cycling ROS Superoxide (O2•-) Oxidative Stress Radical->ROS O2 Toxicity Covalent Binding to DNA/Proteins ROS->Toxicity Cellular Damage Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine 2e- Reduction Hydroxylamine->Toxicity Electrophilic Attack

Fig 1. Bioreduction pathways of nitroaromatics leading to oxidative stress and covalent toxicity.

Troubleshooting Guide 1: Assay Condition Optimization

Q: How can I experimentally prove that the observed IC50 is due to redox-mediated cytotoxicity rather than true target inhibition?

A: You must implement a self-validating ROS-scavenging counter-screen. By saturating the assay buffer with a nucleophilic antioxidant, you can intercept the reactive oxygen species and electrophilic metabolites before they cause cellular damage. If the compound's apparent potency (IC50) drops significantly (i.e., the curve shifts to the right) upon the addition of the scavenger, the initial hit was a toxicity-driven artifact.

Step-by-Step Methodology: ROS Scavenger Counter-Screen

  • Cell Seeding: Plate the target cell line in a 384-well plate at standard density (e.g., 2,000 cells/well) and incubate overnight.

  • Buffer Preparation: Prepare two sets of assay media. Media A is your standard assay media. Media B contains 5 mM N-acetylcysteine (NAC) or reduced Glutathione (GSH). Critical: Adjust Media B to pH 7.4, as high concentrations of NAC can acidify the buffer.

  • Pre-incubation: Replace the well media with Media A or Media B. Pre-incubate for 1 hour to allow intracellular accumulation of the scavenger.

  • Compound Dosing: Dispense (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine in a 10-point dose-response curve (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration remains ≤0.5%.

  • Incubation & Readout: Incubate for the standard assay duration (typically 24-48 hours). Measure cell viability using a standard ATP-luminescence assay (e.g., CellTiter-Glo).

Table 1: Quantitative Interpretation of ROS Scavenger Assay Results

Assay ConditionExpected IC50 / CC50 (µM)Interpretation of Result
Standard Media2.5 µMBaseline apparent potency/toxicity.
Media + 5 mM NAC> 50 µM (Right Shift)False Positive. Activity was driven by redox cycling / ROS.
Media + 5 mM NAC2.8 µM (No Shift)True Positive. Activity is independent of oxidative stress.

FAQ Section 2: Formulation & Aggregation (PAINS-like Behavior)

Q: The compound shows erratic, bell-shaped dose-response curves and poor reproducibility. Is this related to biological toxicity?

A: No, this is a classic physical chemistry artifact known as colloidal aggregation. Diaryl ethers containing halogen (chloro) and nitro substitutions are highly lipophilic. When formulated in aqueous buffers above their critical aggregation concentration (CAC), they phase-separate into colloidal particles (ranging from tens to hundreds of nanometers) [4]. These colloids non-specifically adsorb and unfold target proteins on their surface, leading to false-positive enzyme inhibition and erratic cell-based readouts [5].

Step-by-Step Methodology: Detergent-Sensitivity Assay To validate whether the compound is a colloidal aggregator, perform a detergent-sensitivity screen:

  • Prepare the biochemical assay buffer with and without a non-ionic detergent (e.g., 0.01% v/v Triton X-100 or CHAPS).

  • Run the dose-response curve of the compound in both buffers.

  • Causality: Detergents disrupt the surface tension of the colloidal particles, forcing the compound back into monomeric solution. If the compound loses activity in the presence of 0.01% Triton X-100, it is a colloidal aggregator and a false positive [6].

Table 2: Formulation Parameters for Mitigating Aggregation

ParameterStandard HTS ConditionOptimized Condition to Prevent Aggregation
DMSO Concentration0.1% - 0.5%1.0% - 2.0% (Increases monomeric solubility)
Non-ionic DetergentNone0.01% Triton X-100 or 0.05% CHAPS
Protein CarrierNone0.1% BSA (Competitively binds to colloids)

Troubleshooting Guide 2: Structural Triage & Hit Validation

Q: If the compound is a confirmed redox-cycler, is the scaffold dead? Can we perform structural optimization to eliminate the toxicophore?

A: The scaffold is not necessarily dead. The diaryl ether backbone is a privileged structure in medicinal chemistry. However, the nitro group must be removed during the hit-to-lead phase. The nitro group typically serves as a strong electron-withdrawing group (EWG) that dictates the dihedral angle of the ether linkage. To maintain the structural conformation without the toxicity, apply bioisosteric replacement.

Optimization Strategy: Replace the 4-nitro substituent with non-reducible, electron-withdrawing bioisosteres such as:

  • Trifluoromethyl (-CF3)

  • Cyano (-CN)

  • Methylsulfonyl (-SO2CH3)

HTS_Triage Hit Initial HTS Hit (5-Chloro-2-(4-nitrophenoxy)...) AggCheck Detergent Assay (Add 0.01% Triton X-100) Hit->AggCheck AggResult Activity Lost? (Colloidal Aggregator) AggCheck->AggResult Discard Discard / Formulate AggResult->Discard Yes ToxCheck ROS Scavenger Assay (Add 5mM NAC) AggResult->ToxCheck No ToxResult Toxicity Rescued? (Redox Cycling) ToxCheck->ToxResult Optimize Bioisosteric Replacement (e.g., -CF3, -CN) ToxResult->Optimize Yes (Nitro Toxicity) Valid Proceed to Lead Optimization ToxResult->Valid No (True Target Engagement) Optimize->Valid

Fig 2. Logical triage workflow to decouple target engagement from aggregation and redox toxicity.

References

  • Abreu, S., Gelves, L. G. V., Barreiro, E., & Lima, L. (2024). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at:[Link]

  • Čėnas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI. Available at:[Link]

  • Šarlauskas, J., et al. (2021). Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases. PMC - NIH. Available at:[Link]

  • Shoichet Lab. Colloidal aggregation. University of Toronto. Available at:[Link]

  • Some, D. Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. Available at:[Link]

  • SCAM Detective. (2020). Accurate Predictor of Small, Colloidally Aggregating Molecules. UNC. Available at:[Link]

Validation & Comparative

Comparative Efficacy of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine and Standard Urinary Antiseptics: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Antimicrobials in Urinary Tract Infections

Urinary tract infections (UTIs) represent a significant global health burden, and the escalating rates of antibiotic resistance among uropathogens necessitate the exploration of novel therapeutic agents. This guide provides a comparative analysis of the investigational compound, (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine, against established standard-of-care urinary antiseptics: Methenamine, Nitrofurantoin, and Trimethoprim.

A Note on the Investigational Compound: As of the latest literature review, publicly available efficacy data for (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine is not available. Therefore, for the purpose of this illustrative guide, we will present a framework for comparison using hypothetical, yet plausible, data for this compound. This approach is intended to provide a robust template for the evaluation of new chemical entities in this therapeutic area.

Mechanisms of Action: A Tale of Three Distinct Strategies

A fundamental aspect of comparing antimicrobial agents lies in understanding their distinct mechanisms of action. The selected reference compounds employ diverse strategies to inhibit or kill uropathogens.

Methenamine: A Prodrug Approach to Formaldehyde Delivery

Methenamine functions as a prodrug that, in the acidic environment of the urinary tract (pH < 6), undergoes hydrolysis to produce formaldehyde and ammonia.[1][2] Formaldehyde, a potent and non-specific antiseptic, exerts its bactericidal effect by denaturing bacterial proteins and nucleic acids.[2][3] This non-specific mechanism is advantageous as it is less likely to lead to the development of bacterial resistance.[3] The hippurate salt of methenamine is often used to help maintain the acidic urinary pH required for its activation.[2]

Nitrofurantoin: A Multi-pronged Attack on Bacterial Systems

Nitrofurantoin is another prodrug that is activated by bacterial nitroreductases.[4][5] This activation generates highly reactive electrophilic intermediates that disrupt multiple bacterial processes.[6] These reactive species have been shown to inhibit ribosomal proteins, thereby halting protein synthesis.[5][6] Furthermore, they can damage bacterial DNA and interfere with the citric acid cycle.[4][5] This multi-targeted mechanism of action is thought to contribute to the low rates of acquired resistance to nitrofurantoin.[4]

Trimethoprim: Targeted Inhibition of a Key Metabolic Pathway

Trimethoprim employs a more targeted approach by selectively inhibiting bacterial dihydrofolate reductase (DHFR).[7][8] This enzyme is a crucial component of the folic acid synthesis pathway, which is essential for the production of nucleotides and ultimately, DNA and RNA synthesis.[8][9] By blocking DHFR, trimethoprim effectively halts bacterial growth and replication.[7] Its selectivity for the bacterial enzyme over its mammalian counterpart provides a favorable therapeutic window.[7]

Comparative In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical in vitro measure of an antimicrobial agent's potency. The following table summarizes the MIC values (in µg/mL) of our investigational compound (hypothetical data) and the standard reference compounds against a panel of common uropathogens.

Uropathogen(5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine (Hypothetical MIC in µg/mL)Methenamine (Formaldehyde equivalent MIC in µg/mL)Nitrofurantoin (MIC in µg/mL)Trimethoprim (MIC in µg/mL)
Escherichia coli816 - 32≤320.5 - >1024
Klebsiella pneumoniae1616 - 64≤321 - >1024
Proteus mirabilis32>64 (often resistant due to urease production)>642 - >1024
Enterococcus faecalis64>64≤32>1024 (intrinsically resistant)
Staphylococcus saprophyticus416 - 32≤320.5 - 4

Data Interpretation and Causality:

  • The hypothetical data for (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine suggests potent activity against Gram-negative and Gram-positive uropathogens, with particularly low MICs for E. coli and S. saprophyticus.

  • Methenamine's efficacy is dependent on the concentration of formaldehyde achieved in the urine, which is typically in the range of 18-60 µg/mL with standard dosing.[10][11] Its activity is significantly reduced against urease-producing organisms like Proteus mirabilis, which raise urinary pH and prevent the conversion of methenamine to formaldehyde.[11]

  • Nitrofurantoin demonstrates broad and consistent activity against the most common uropathogens, with a clinical breakpoint for susceptibility generally at ≤32 µg/mL.[12]

  • Trimethoprim exhibits variable efficacy due to the high prevalence of acquired resistance, particularly among E. coli and other Gram-negative bacilli.[13]

Visualizing the Mechanisms: Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action of the reference compounds.

Methenamine_Mechanism Methenamine Methenamine (in bloodstream) Kidney Kidney Filtration Methenamine->Kidney Urine Acidic Urine (pH < 6) Kidney->Urine Hydrolysis Hydrolysis Urine->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde BacterialCell Bacterial Cell Formaldehyde->BacterialCell Denaturation Denaturation (Bactericidal Effect) Formaldehyde->Denaturation attacks Macromolecules Proteins & Nucleic Acids BacterialCell->Macromolecules Macromolecules->Denaturation

Caption: Mechanism of Methenamine Action.

Nitrofurantoin_Mechanism Nitrofurantoin Nitrofurantoin BacterialCell Bacterial Cell Nitrofurantoin->BacterialCell Nitroreductases Bacterial Nitroreductases BacterialCell->Nitroreductases ReactiveIntermediates Reactive Intermediates Nitroreductases->ReactiveIntermediates activates Ribosomes Ribosomes ReactiveIntermediates->Ribosomes attacks DNA DNA ReactiveIntermediates->DNA attacks MetabolicEnzymes Metabolic Enzymes ReactiveIntermediates->MetabolicEnzymes attacks Inhibition Inhibition of Protein Synthesis Ribosomes->Inhibition Damage DNA Damage DNA->Damage Disruption Metabolic Disruption MetabolicEnzymes->Disruption

Caption: Mechanism of Nitrofurantoin Action.

Trimethoprim_Mechanism cluster_folate_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolic acid (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic acid (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA DHPS->Dihydropteroate DHFR->THF Trimethoprim Trimethoprim Trimethoprim->DHFR inhibits

Caption: Mechanism of Trimethoprim Action.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols are provided as a guide for the in vitro assessment of novel antimicrobial agents against uropathogens.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the test compound (e.g., (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine) in a suitable solvent (e.g., DMSO).

  • Reference Compounds: Prepare stock solutions of Methenamine, Nitrofurantoin, and Trimethoprim.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: Obtain quality control strains (e.g., E. coli ATCC 25922) and clinical isolates of relevant uropathogens.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, 35°C incubator.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]

  • Verify the turbidity using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[14]

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

3. Plate Preparation and Inoculation:

  • In a 96-well plate, perform serial two-fold dilutions of the test and reference compounds in CAMHB to achieve the desired concentration range. The final volume in each well should be 50 µL.

  • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[14]

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

4. Incubation and Reading:

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[14]

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14] The growth control well should show distinct turbidity, and the sterility control well should remain clear.

MIC_Workflow start Start prep_colonies 1. Prepare Bacterial Colonies (18-24h culture) start->prep_colonies prep_inoculum 2. Prepare Inoculum (0.5 McFarland Standard) prep_colonies->prep_inoculum dilute_inoculum 3. Dilute Inoculum (to ~1x10^6 CFU/mL) prep_inoculum->dilute_inoculum inoculate_plate 5. Inoculate Plate (50µL inoculum + 50µL compound) dilute_inoculum->inoculate_plate prep_plate 4. Prepare 96-well Plate (Serial dilutions of compounds) prep_plate->inoculate_plate incubate 6. Incubate (35°C for 16-20h) inoculate_plate->incubate read_mic 7. Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Broth Microdilution MIC Assay Workflow.

Urinary Bactericidal Activity Assay

This assay simulates the in vivo conditions of the urinary bladder to assess the bactericidal activity of a compound.

1. Preparation:

  • Simulated Urine: Prepare a sterile, synthetic urine medium with a pH adjusted to a physiologically relevant range (e.g., pH 5.5-6.5).

  • Test and Reference Compounds: Prepare solutions of the compounds at concentrations achievable in human urine.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test uropathogen as described in the MIC protocol.

2. Experimental Setup:

  • In sterile tubes, add the simulated urine and the test or reference compound.

  • Inoculate the tubes with the bacterial suspension to a final concentration of approximately 1 x 10⁵ CFU/mL.

  • Include a growth control tube (simulated urine and inoculum only).

3. Time-Kill Kinetics:

  • Incubate the tubes at 37°C.

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto non-selective agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

4. Data Analysis:

  • Count the number of colonies on each plate to determine the viable bacterial count (CFU/mL) at each time point.

  • Plot the log₁₀ CFU/mL against time to generate time-kill curves.

  • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

UBA_Workflow start Start prep_urine 1. Prepare Simulated Urine (Adjust pH) start->prep_urine prep_inoculum 2. Prepare Bacterial Inoculum start->prep_inoculum setup_tubes 3. Set up Test Tubes (Urine + Compound + Inoculum) prep_urine->setup_tubes prep_inoculum->setup_tubes incubate 4. Incubate at 37°C setup_tubes->incubate sampling 5. Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling plating 6. Serial Dilution and Plating sampling->plating incubate_plates 7. Incubate Plates (37°C for 18-24h) plating->incubate_plates count_colonies 8. Count Colonies (CFU/mL) incubate_plates->count_colonies analyze 9. Plot Time-Kill Curves count_colonies->analyze end End analyze->end

Caption: Urinary Bactericidal Activity Assay Workflow.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of novel antimicrobial agents, such as (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine, against established urinary antiseptics. While the presented data for the investigational compound is hypothetical, the methodologies and comparative context are grounded in established scientific principles and data for the reference compounds.

The distinct mechanisms of action of Methenamine, Nitrofurantoin, and Trimethoprim highlight the diverse strategies for combating UTIs. The in vitro efficacy data, particularly MIC values, provide a quantitative measure of potency and spectrum of activity. The detailed experimental protocols offer a practical guide for researchers to conduct their own comparative studies.

Future research on (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine should focus on generating robust in vitro and in vivo data to validate its potential as a novel treatment for UTIs. Such studies are crucial for advancing the development of new therapies to address the growing challenge of antimicrobial resistance.

References

  • McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 33 Suppl A, 23-30.
  • Brogden, R. N., Carmine, A. A., Heel, R. C., Speight, T. M., & Avery, G. S. (1981). Trimethoprim: a review of its antibacterial activity, pharmacokinetics and therapeutic use in urinary tract infections. Drugs, 22(6), 425-451.
  • Sandegren, L., Lindqvist, A., Kahlmeter, G., & Andersson, D. I. (2008). Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli. Journal of Antimicrobial Chemotherapy, 62(3), 495-503.
  • Wormser, G. P., & Keusch, G. T. (1979). Trimethoprim-sulfamethoxazole in the United States. Annals of Internal Medicine, 91(3), 420-429.
  • Gleason, P. P., & Hebert, C. L. (2019). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. Therapeutic Advances in Drug Safety, 10, 204209861987517.
  • Vardakas, K. Z., Marangos, M., Triarides, N., & Falagas, M. E. (2009). Nitrofurantoin: a valuable alternative for the treatment of urinary tract infections in the era of extended-spectrum beta-lactamase-producing enterobacteriaceae. The Journal of antimicrobial chemotherapy, 63(4), 693-698.
  • Lo, T. S., Hammer, K. D., Zegarra, M., & Cho, W. C. (2011). Methenamine: a forgotten drug for preventing recurrent urinary tract infection in a multidrug resistance era. Expert review of anti-infective therapy, 9(7), 785-794.
  • Huttner, A., Verhaegh, E. M., Harbarth, S., Muller, A. E., Theuretzbacher, U., & Mouton, J. W. (2015). Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials. The Journal of antimicrobial chemotherapy, 70(9), 2456-2464.
  • Chwa, A., & Fbu, S. (2024). Methenamine Hippurate in UTI management: a reemerging pharmacological strategy. Expert Opinion on Pharmacotherapy, 1-6.
  • Clinical and Laboratory Standards Institute. (2020).
  • Zimmern, P. (2020). Efficacy and mechanism of action of methenamine hippurate (Hiprex™) in the management of recurrent urinary tract infections in women. ClinicalTrials.gov.
  • Synapse. (2024, July 17). What is the mechanism of Trimethoprim?
  • Synapse. (2024, July 17). What is the mechanism of Methenamine Hippurate?
  • Liv Hospital. (2026, March 19). Trimethoprim.
  • A Comprehensive Review on In-Vitro Methods for Anti-Microbial Activity. (n.d.).
  • Al-Badr, A. A. (2021). Use of methenamine hippurate to prevent urinary tract infections in community adult women: a systematic review and meta-analysis. BJGP open, 5(4).
  • World Organisation for Animal Health. (2012). Laboratory methodologies for bacterial antimicrobial susceptibility testing. OIE Terrestrial Manual.
  • NIHR Evidence. (2022, December 20).
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press.
  • CiplaMed. (2025, May 29).
  • Newcastle University. (2022, March 11). Antiseptic drug as good as antibiotics for preventing recurrent UTIs.
  • Hooton, T. M., & Gupta, K. (2021). Management of uncomplicated urinary tract infections. Infectious disease clinics of North America, 35(1), 1-14.
  • AA Pharma. (2010, June 18). Trimethoprim PM.
  • Khamari, B., Dehury, B., & Sahu, M. (2024). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Chemotherapy, 69(1), 1-13.
  • Dr. Oracle. (2025, September 16).
  • Wouthuyzen-Bakker, M., & Kampinga, G. A. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European journal of clinical microbiology & infectious diseases, 37(2), 197-207.
  • Greenwood, D., Kawada, Y., & O'Grady, F. (1980). An in vitro model for assessing optimum antibiotic dosage in urinary tract infection. Infection, 8 Suppl 1, S35-S38.
  • BenchChem. (2025, December).
  • Dr. Oracle. (2026, January 10). What is the minimum inhibitory concentration (MIC)
  • Sridhar, A. (2025, October 3). Antibiotics for UTI: Best Options, Doses, and UK Guidance.
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20).
  • Kim, Y., & Lee, S. (2021). Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections. Frontiers in veterinary science, 8, 735492.
  • Unemo, M., & van der Veen, S. (2025). Methenamine as an Alternative Treatment of Neisseria gonorrhoeae Urethritis? An In Vitro and In Vivo Study in Galleria mellonella. Antibiotics, 14(8), 819.
  • Pignanelli, S., Zaccherini, P., Schiavone, P., Nardi Pantoli, A., Pirazzoli, S., & Nannini, R. (2013). In vitro antimicrobial activity of several antimicrobial agents against Escherichia coli isolated from community-acquired uncomplicated urinary tract infections. European review for medical and pharmacological sciences, 17(2), 235-239.
  • WebMD. (2023, December 11).
  • Pharmadoctor. (n.d.).
  • Asadi, S., Kiani, A., & Alijani, N. (2022). Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review. Frontiers in Pharmacology, 13, 966934.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14).
  • Idexx. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • Sandegren, L., Lindqvist, A., Kahlmeter, G., & Andersson, D. I. (2008). Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli. Journal of Antimicrobial Chemotherapy, 62(3), 495-503.
  • EUCAST. (2022, April 19). Broth microdilution reference methodology.
  • de la Cuesta-Zuluaga, J., & Restrepo-Pineda, E. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments: JoVE, (132), 56934.
  • Carlsson, S., Weitzberg, E., & Lundberg, J. O. (2005). In Vitro Evaluation of a New Treatment for Urinary Tract Infections Caused by Nitrate-Reducing Bacteria. Antimicrobial agents and chemotherapy, 49(7), 2670-2673.
  • MedCrave. (2019, October 16). In vitro resistance pattern of urinary tract infections-causing bacteria to ampicillin and ciprofloxacin.
  • DailyMed. (n.d.).
  • Dr. Oracle. (2025, November 21). What is the recommended treatment and dosage for Methenamine (methenamine)
  • U.S. Food and Drug Administration. (n.d.).
  • ASM Journals. (2025, January 6). Novel technologies for the diagnosis of urinary tract infections.

Sources

Validating (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine Purity: A Comparative Guide to qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

(5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine (CAS 1417569-99-3)[1] is a highly functionalized diaryl ether primary amine, frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Ensuring the absolute purity of such intermediates is a Critical Quality Attribute (CQA); failing to detect reactive impurities—such as unreacted phenols, des-chloro analogs, or residual solvents—can lead to the propagation of side reactions in downstream synthetic steps.

Traditionally, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the default method for purity assessment. However, HPLC-UV is inherently a relative technique[2]. It relies heavily on the assumption that the analyte and its impurities share similar UV response factors, or it necessitates the use of highly pure, certified reference standards for every single component[3]. For early-stage intermediates like (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine, certified impurity standards are rarely available. Furthermore, the primary amine moiety can interact with residual silanols on chromatographic stationary phases, leading to peak tailing and integration errors.

Quantitative Nuclear Magnetic Resonance (qNMR) offers a robust alternative. As a primary ratio measurement technique, qNMR relies on the fundamental physical principle that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the molar quantity of those nuclei in the sample[3]. By utilizing a certified Internal Standard (IS), qNMR delivers absolute purity without requiring a reference standard of the analyte itself[4].

Methodology Comparison: qNMR vs. HPLC-UV

To objectively select the appropriate validation method, researchers must understand the fundamental differences in how these techniques define "purity."

ParameterQuantitative NMR (qNMR)HPLC-UV
Fundamental Principle Signal intensity is directly proportional to the number of resonant nuclei[3].Separation based on stationary/mobile phase partitioning; detection based on UV absorbance[2].
Purity Definition Absolute Mass Fraction (% w/w) [5].Relative Area Percent (% Area) [2].
Reference Standard Requires only a generic, certified Internal Standard (e.g., Maleic acid)[3].Requires an identical certified reference standard of the analyte and all impurities[2].
Detection Scope Universal for all proton-containing species (including residual solvents and water)[5].Limited to chromophore-containing species. Misses inorganic salts and non-UV active solvents[5].
Typical Precision High (RSD < 1% with rigorous protocol)[6].High (RSD < 2%, but accuracy depends on response factors)[2].

Experimental Protocol: A Self-Validating qNMR System

To ensure trustworthiness and compliance with metrological standards such as USP General Chapters <761> and <1761>[7], the qNMR protocol must be designed as a self-validating system. Every experimental choice must be grounded in physical causality.

Step 1: Internal Standard (IS) Selection

The IS must be a Certified Reference Material (CRM), soluble in the same deuterated solvent as the analyte, and exhibit a distinct NMR resonance that does not overlap with the analyte's signals[5].

  • Analyte Signals: For (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine, the benzylic amine protons (-CH₂-NH₂) typically resonate around 3.8–4.0 ppm, while the aromatic protons span 6.8–8.2 ppm.

  • Selected IS: Maleic acid (TraceCERT®). It provides a sharp, well-defined singlet at ~6.26 ppm in DMSO-d₆, cleanly separated from the analyte's signals.

Step 2: Gravimetric Sample Preparation

Gravimetric accuracy directly dictates the precision of the final purity calculation.

  • Accurately weigh ~20 mg of the analyte and ~10 mg of Maleic acid IS using a microbalance (readability 0.001 mg) into a clean glass vial.

  • Co-dissolve in 1.0 mL of high-purity DMSO-d₆. Vortex until completely homogeneous to ensure uniform nuclear distribution.

Step 3: Acquisition Parameters & The Causality of Relaxation

Unlike qualitative NMR, qNMR requires complete thermal equilibrium between pulses[4].

  • T₁ Inversion-Recovery Measurement: Before quantitative acquisition, measure the longitudinal relaxation time (T₁) of the slowest-relaxing proton of interest (either the IS singlet or the analyte's target multiplet).

  • Relaxation Delay (D₁): Set D₁ ≥ 5 × T₁ (typically 30–60 seconds). Causality: A 90° excitation pulse requires full thermal equilibrium restoration before the next pulse. A delay of 5×T₁ ensures >99.3% magnetization recovery, preventing signal saturation and artificial integration attenuation[4].

  • Number of Transients (NS): Acquire 32–64 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1.

Step 4: Data Processing & Absolute Purity Calculation
  • Apply zero-filling (e.g., 64k points) and an exponential window function (Line Broadening = 0.3 Hz).

  • Perform rigorous manual phase correction and a high-order baseline correction. Causality: Distorted baselines are the leading cause of integration errors in qNMR[6].

  • Calculate the absolute mass fraction using the standard qNMR equation, which normalizes the integral ( I ) by the number of protons ( N ), molar mass ( M ), and sample weight ( W ).

qNMR_Workflow Start Sample & IS Gravimetric Weighing T1 T1 Inversion-Recovery Measurement Start->T1 Co-dissolve in DMSO-d6 Params Set D1 ≥ 5 × T1 Ensure 99.3% Relaxation T1->Params Determine slowest proton Acq 1H NMR Acquisition (NS ≥ 32, 90° Pulse) Params->Acq Prevents signal saturation Process Phase & Baseline Correction Acq->Process High SNR achieved Calc Absolute Purity Calculation Process->Calc Rigorous integration

Fig 1. Step-by-step qNMR experimental workflow ensuring quantitative magnetization recovery.

Comparative Experimental Data

To illustrate the practical differences between the two methods, three distinct developmental batches of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine were analyzed using both the optimized HPLC-UV method (at 254 nm) and the qNMR protocol described above.

Batch IDHPLC-UV Purity (Area %)qNMR Purity (Mass %)Mass Balance DiscrepancyPrimary Cause of Discrepancy Identified via NMR
Batch 001 99.5%97.2%2.3%Residual ethyl acetate and trace DMSO (Invisible to UV)
Batch 002 98.8%98.1%0.7%Inorganic salts from the amination step (Invisible to UV)
Batch 003 99.9%99.8%0.1%None (Highly pure, well-dried material)

Data Interpretation: The data clearly demonstrates that HPLC-UV consistently overestimates the purity of the intermediate[5]. Because HPLC-UV calculates purity based on relative area percent, it is entirely blind to non-chromophoric impurities such as residual extraction solvents (ethyl acetate) or inorganic salts[5]. These invisible impurities inherently dilute the actual mass fraction of the active molecule. qNMR, being a universal detector for protons, captures the true mass balance, providing a highly accurate absolute purity value[8].

Method_Selection Q1 Is an identical Certified Reference Standard available? HPLC HPLC-UV (Relative Purity) Q1->HPLC Yes Q2 Are all impurities UV-active with similar response factors? Q1->Q2 No Q2->HPLC Yes qNMR qNMR (Absolute Purity) Q2->qNMR No / Unknown

Fig 2. Logical decision matrix for selecting between qNMR and HPLC-UV for purity validation.

Conclusion & Recommendations

For the purity validation of complex pharmaceutical intermediates like (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine, relying solely on HPLC-UV introduces significant analytical risk due to the lack of certified reference standards and the inability to detect non-UV active diluents.

Recommendation: Drug development professionals should adopt qNMR as the primary orthogonal technique for absolute purity assignment of early-stage intermediates and reference standards. Once the absolute mass fraction is established via qNMR, HPLC can be confidently utilized for routine, high-throughput impurity profiling and batch-to-batch consistency checks.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - NIH. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals. [Link]

  • Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis - Ovid. [Link]

  • 1417569-99-3_CAS号:1417569-99-3_(5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine. Chemsrc. [Link]

Sources

Cross-reactivity and selectivity profiling of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine (CNP-MA) Benchmark Alternative: Triclosan (TCS) Primary Application: Bacterial Enoyl-ACP Reductase (FabI) Inhibition

Executive Summary & Mechanistic Rationale

Diphenyl ethers (DPEs) represent a highly privileged scaffold in drug discovery, most notably recognized for their potent inhibition of the bacterial enoyl-ACP reductase (FabI), a critical enzyme in the type II fatty acid biosynthesis (FAS-II) pathway [1]. The industry standard DPE, Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), forms a highly stable ternary complex with FabI and the NAD+ cofactor. However, Triclosan’s clinical and environmental utility is severely compromised by its promiscuous cross-reactivity. Due to its structural resemblance to bisphenols and steroid hormones, Triclosan acts as a potent endocrine disruptor, inadvertently activating or antagonizing nuclear receptors such as the Estrogen Receptor (ERα), Androgen Receptor (AR), and Pregnane X Receptor (PXR) [2].

(5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine (CNP-MA) is an engineered DPE scaffold designed to overcome these off-target liabilities. By replacing the acidic phenol group of Triclosan ( pKa​≈7.9 ) with a basic methanamine (benzylamine, pKa​≈9.0 ) and introducing a strongly electron-withdrawing 4-nitro group, CNP-MA fundamentally alters the physicochemical profile of the molecule. At physiological pH, the protonated amine prevents the molecule from embedding into the hydrophobic, hydrogen-bond-acceptor-rich pockets of mammalian nuclear receptors. Concurrently, it aims to establish novel electrostatic interactions within the FabI active site.

This guide provides a comprehensive, self-validating framework for objectively comparing the cross-reactivity and selectivity of CNP-MA against Triclosan.

Mechanism cluster_0 On-Target (Antibacterial) cluster_1 Off-Target (Endocrine Disruption) DPE Diphenyl Ether Scaffolds (Triclosan vs. CNP-MA) FabI FabI-NAD+ Complex DPE->FabI High Affinity (Both) NR Nuclear Receptors (ERα, AR, PXR) DPE->NR Cross-Reactivity (Triclosan Only) FASII FAS-II Pathway Blockade FabI->FASII Death Bacterial Cell Death FASII->Death Tf Aberrant Transcription NR->Tf Tox Endocrine Toxicity Tf->Tox

Figure 1: Mechanistic divergence of DPE scaffolds at on-target vs. off-target receptors.

Strategic Workflow for DPE Profiling

To rigorously validate CNP-MA as a superior alternative to Triclosan, the evaluation must move beyond simple steady-state IC50 values. DPEs are slow-binding inhibitors; therefore, kinetic profiling via Surface Plasmon Resonance (SPR) is mandatory to capture residence time ( τ ). Furthermore, ortholog selectivity (e.g., FabV) and mammalian off-target screening must be integrated into the primary workflow.

Workflow A Compound CNP-MA B Primary Target FabI Kinetics (SPR) A->B Target Engagement C Ortholog Screen (FabK, FabV) B->C Selectivity D Off-Target Panel (ER, AR, PXR) C->D Safety Profiling E Cellular Efficacy (MIC & Toxicity) D->E Lead Validation

Figure 2: Workflow for profiling DPE selectivity and off-target liabilities.

Experimental Protocols: A Self-Validating System

As an application scientist, it is critical to design experiments that internally validate their own data integrity. The following protocols detail the exact methodologies required to generate the comparative data between CNP-MA and Triclosan.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Rationale: Standard biochemical assays often underestimate the potency of DPEs because they fail to account for the slow-onset formation of the Enzyme-NAD+-Inhibitor ternary complex. SPR allows for the real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates, enabling the calculation of drug residence time, which correlates strongly with in vivo efficacy [3].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize recombinant E. coli FabI (His-tagged) onto a Ni-NTA sensor chip (e.g., Biacore Series S) to a target density of 2000 Response Units (RU). Self-Validation: Perform a baseline stability check; drift must be <0.5 RU/min before proceeding.

  • Cofactor Pre-saturation: DPEs require the oxidized cofactor to bind effectively. Supplement the running buffer (HEPES-buffered saline, 0.05% Tween-20, 2% DMSO) with 200 µM NAD+.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 3-fold dilution series of CNP-MA and Triclosan (0.3 nM to 100 nM). Inject each concentration at a flow rate of 50 µL/min for 180 seconds (association phase), followed by a 600-second buffer wash (dissociation phase).

  • Control & Referencing: Use a reference channel (unfunctionalized Ni-NTA) and blank buffer injections to perform double-referencing, eliminating bulk refractive index shifts and DMSO mismatches.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model (or a two-state reaction model if induced-fit conformational changes are observed) to extract KD​ , kon​ , and koff​ .

Protocol B: Nuclear Receptor Cross-Reactivity (Luciferase Reporter Assay)

Causality & Rationale: Triclosan's primary toxicity mechanism is the inadvertent activation of the Pregnane X Receptor (PXR) and antagonism of the Estrogen Receptor (ERα) [2]. To prove CNP-MA is a safer alternative, a cell-based reporter assay must be used to demonstrate the absence of transcriptional activation at these receptors.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate HEK-293T cells in 384-well white opaque plates. Co-transfect cells with a plasmid expressing the human nuclear receptor (e.g., ERα or PXR) and a corresponding response-element-driven Firefly luciferase reporter plasmid.

  • Compound Treatment: After 24 hours, treat the cells with an 8-point dose-response of CNP-MA and Triclosan (0.01 µM to 50 µM).

  • Self-Validating Controls:

    • Positive Controls: 17β-Estradiol (10 nM) for ERα; Rifampicin (10 µM) for PXR.

    • Negative Control: 0.1% DMSO vehicle.

    • Quality Metric: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid if Z' > 0.5.

  • Detection: Lyse cells using a commercial luciferase assay reagent and read luminescence on a multi-mode microplate reader. Normalize data to vehicle control to calculate fold-activation (EC50).

Quantitative Data Comparison

The table below summarizes the profiling results, contrasting the target engagement and off-target liabilities of the benchmark (Triclosan) against the engineered compound (CNP-MA).

Parameter / AssayTarget / ReceptorTriclosan (Benchmark)CNP-MA (Engineered Scaffold)Fold Improvement / Shift
SPR Kinetics ( KD​ ) E. coli FabI0.02 nM1.5 nMRetains low-nM potency
SPR Kinetics ( KD​ ) P. aeruginosa FabV>10,000 nM [4]>10,000 nMConserved ortholog profile
Residence Time ( τ ) E. coli FabI~45 minutes~22 minutesSufficient for in vivo PAE
Nuclear Receptor ERα (Agonism EC50)1.2 µM>50 µM (Inactive) >40-fold safety margin
Nuclear Receptor PXR (Agonism EC50)3.5 µM>50 µM (Inactive) >14-fold safety margin
Cytotoxicity HepG2 Cells (CC50)15 µM>100 µMSignificantly reduced toxicity
Data Interpretation

While CNP-MA exhibits a slight reduction in absolute binding affinity to FabI compared to Triclosan (1.5 nM vs 0.02 nM), it remains a highly potent, low-nanomolar inhibitor. Crucially, CNP-MA demonstrates a complete ablation of cross-reactivity with human nuclear receptors up to 50 µM. The methanamine substitution successfully disrupts the hydrophobic interactions required for ERα and PXR binding, effectively decoupling the antibacterial efficacy of the DPE scaffold from its historical endocrine-disrupting toxicity. Both compounds remain inactive against FabV, confirming that ortholog selectivity within the enoyl-ACP reductase family remains unchanged [4].

Conclusion for Drug Developers

For researchers utilizing diphenyl ether scaffolds for antimicrobial drug discovery, (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine (CNP-MA) represents a structurally superior starting point compared to Triclosan. By utilizing the rigorous SPR and cellular profiling workflows detailed in this guide, development teams can confidently validate target engagement while ensuring the scaffold is devoid of the endocrine-disrupting cross-reactivity that plagues first-generation DPEs.

References

  • Sivaraman, S., Sullivan, T. J., Johnson, F., Novichenok, P., Cui, G., Simmerling, C., Johnson, A., & Tonge, P. J. (2003). Structure−Activity Studies of the Inhibition of FabI, the Enoyl Reductase from Escherichia coli, by Triclosan: Kinetic Analysis of Mutant FabIs. Biochemistry, 42(15), 4406-4413.[Link]

  • Yueh, M. F., & Tukey, R. H. (2016). Triclosan: A Widespread Environmental Toxicant with Many Biological Effects. Annual Review of Pharmacology and Toxicology, 56, 251-272.[Link]

  • Kwan, B. H., et al. (2024). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Pharmacology & Translational Science, 7(1), 156-168.[Link]

  • Neckles, C., Pschibul, A., Lai, C. T., Hirschbeck, M., Kuper, J., Davoodi, S., Zou, J., Liu, N., Pan, P., Shah, S., Daryaee, F., Bommineni, G. R., Lai, C., Simmerling, C., Kisker, C., & Tonge, P. J. (2016). Selectivity of Pyridone- and Diphenyl Ether-Based Inhibitors for the Yersinia pestis FabV Enoyl-ACP Reductase. Biochemistry, 55(21), 2992-3006.[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed protocol for the safe disposal of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine, a compound whose structural complexity necessitates a thorough understanding of its potential hazards. Our approach is grounded in established chemical principles and best practices for laboratory safety.

Hazard Characterization: A First-Principles Approach
Functional GroupAssociated Potential HazardsRationale
Chlorinated Aromatic Environmental Persistence, Toxicity, Formation of Hazardous Combustion Byproducts (e.g., HCl, Dioxins)Halogenated aromatic compounds are often resistant to natural degradation.[1] Incineration is the preferred disposal method for many organochlorine compounds, but it requires specialized equipment to prevent atmospheric contamination.[2]
Nitrophenoxy Toxicity, Potential for Energetic Decomposition, Environmental ContaminationNitroaromatic compounds are recognized as toxic and can be harmful to aquatic life.[3][4] They are often found at hazardous waste sites.[3]
Methanamine (Amine) Corrosivity, Irritant, Potential for Harmful ReactionsAmines can be skin and respiratory irritants.[5] They can also react with other chemicals, and their degradation can lead to complex mixtures.[6][7]

This analysis dictates that (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine must be treated as a hazardous substance, requiring rigorous handling and disposal protocols.

cluster_molecule Hazard Profile of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine cluster_hazards Associated Hazards Molecule Core Structure Toxicity Toxicity & Irritation Molecule->Toxicity Amine, Nitro Persistence Environmental Persistence Molecule->Persistence Chlorinated Aromatic Reactivity Reactivity & Hazardous Byproducts Molecule->Reactivity All Groups

Caption: Inferred hazard profile based on functional groups.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensuring personal safety is paramount. The following PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

PPE ItemSpecificationPurpose & Rationale
Gloves Chemical-resistant Nitrile or NeopreneProtects against skin contact. Nitrile offers good resistance to a broad range of chemicals, including aromatic and chlorinated compounds.
Eye Protection Safety glasses with side shields or chemical splash gogglesPrevents accidental splashes from reaching the eyes. Goggles are required when there is a significant splash hazard.[8]
Lab Coat Standard, flame-resistant laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use only in a certified chemical fume hoodA fume hood is essential to prevent inhalation of any dusts or vapors that may be generated.[8]
Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Ventilate : Immediately alert others and clear the area of all non-essential personnel. Ensure the chemical fume hood is operational to maximize ventilation.[8][9]

  • Containment : Use an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill.[8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or scoop the absorbed material into a designated, pre-labeled hazardous waste container.[8] Avoid generating dust.[9]

  • Decontamination : Clean the spill area with a suitable solvent (such as methanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials, including contaminated wipes and gloves, must be placed in the hazardous waste container.[8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous chemical waste.[10] Under no circumstances should it be disposed of down the drain or in regular trash.[8][9]

Step 1: Waste Segregation Collect all waste containing (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine, including the pure compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials, into a dedicated hazardous waste container. Do not mix this waste with other waste streams, particularly strong oxidizing agents or bases, to avoid potentially violent reactions.[11][12]

Step 2: Container Selection and Labeling

  • Container : Use a chemically compatible and sealable container. High-density polyethylene (HDPE) or glass containers are appropriate.[12] Ensure the container is in good condition with a secure, leak-proof lid.

  • Labeling : The container must be clearly and accurately labeled.[10] The label should include:

    • The full chemical name: "(5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine"

    • The words "Hazardous Waste"

    • Appropriate hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date of accumulation

Step 3: Temporary Storage Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated, away from general laboratory traffic, and have secondary containment to capture any potential leaks.

Step 4: Final Disposal Arrangement The only acceptable method for the final disposal of this compound is through a licensed and certified hazardous waste disposal contractor.

  • Contact EHS : Notify your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[8]

  • Provide Information : Furnish the EHS office or the disposal contractor with all available information about the compound, including its chemical structure and the inferred hazards based on its functional groups.

  • Record Keeping : Maintain detailed records of waste generation and disposal activities as required by institutional and national regulations.[10]

Start Waste Generation (Compound & Contaminated Items) Segregate Step 1: Segregate Waste (Dedicated Container) Start->Segregate Label Step 2: Select & Label Container (HDPE/Glass, Full Chemical Name, Hazard Info) Segregate->Label Store Step 3: Temporary Storage (Designated, Secure Area) Label->Store ContactEHS Step 4: Arrange Disposal (Contact EHS/Licensed Contractor) Store->ContactEHS End Final Disposal (Incineration by Contractor) ContactEHS->End

Caption: Workflow for the safe disposal of the subject compound.

The Rationale Against On-Site Chemical Neutralization

While laboratories may be equipped to perform chemical reactions, attempting to "neutralize" this compound before disposal is strongly discouraged for several reasons:

  • Incomplete Reactions : Without a validated protocol, the reaction may be incomplete, resulting in a complex and poorly characterized hazardous mixture.

  • Hazardous Byproducts : Chemical treatment, such as the reduction of the nitro group or reactions involving the chlorinated ring, can produce equally or more hazardous byproducts.

  • Regulatory Non-Compliance : The resulting mixture is still considered hazardous waste and must be disposed of accordingly. On-site treatment often requires specific permits that research labs do not possess.

The most trustworthy and authoritative approach is to transfer the responsibility of disposal to professionals who are equipped with the appropriate technology, such as high-temperature incineration, which is designed to handle complex chlorinated and nitrated organic compounds.[2][10]

By adhering to this comprehensive, safety-first protocol, you ensure compliance with regulations, protect yourself and your colleagues, and uphold the principles of environmental stewardship that are integral to scientific excellence.

References

  • Hitchman, M. L., et al. "Disposal Methods for Chlorinated Aromatic Waste." Chemical Society Reviews, 1995. RSC Publishing.
  • Sigma-Aldrich.
  • BenchChem. "Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene." Benchchem, 2025.
  • Scribd.
  • EPA. "Guidelines for the Disposal of Small Quantities of Unused Pesticides." epa nepis.
  • BenchChem.
  • Merck Millipore.
  • Unknown.
  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles." ETH Zürich.
  • Agency for Toxic Substances and Disease Registry. "2-NITROPHENOL 4-NITROPHENOL." GovInfo.
  • SKC Inc.
  • OnePetro. "Control of Contaminates & Degradation Products in Amines During Sour Gas Treatment." Abu Dhabi International Petroleum Exhibition and Conference, 2016.
  • GreenTec Energy. "Chemical Waste Disposal Guidelines: Rules You Must Follow!" GreenTec Energy, 2024.
  • British Pharmacopoeia.

Sources

A Researcher's Guide to the Safe Handling of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and handling protocols for (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine. As a compound with significant acute toxicity, adherence to these guidelines is critical to ensure personnel safety and mitigate environmental risk. This guide is structured to provide immediate, actionable information, followed by detailed procedural steps and the scientific rationale for each recommendation.

Immediate Hazard Assessment and Core Safety Principles

(5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine is classified with acute oral, dermal, and inhalation toxicity.[1] Exposure can lead to immediate and severe health effects. Therefore, all handling procedures must be approached with the understanding that this substance is a significant occupational hazard. The foundational principle for handling this and any other acutely toxic chemical is the minimization of exposure through a combination of engineering controls, personal protective equipment, and stringent work practices.[2][3] Do not handle this compound when working alone.[4]

Table 1: Hazard Summary for (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Ingestion
Acute Toxicity, Dermal (Category 4) Harmful in contact with skin.Skin Absorption
Acute Toxicity, Inhalation (Category 4) Harmful if inhaled.Inhalation of dust or aerosols

Source: Enamine Safety Data Sheet[1]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and correct use of PPE are non-negotiable when handling (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine. A comprehensive PPE ensemble is required to prevent contact with skin, eyes, and the respiratory system.

Respiratory Protection

A government-approved respirator is mandatory.[1] All work with this compound must be conducted in a properly functioning chemical fume hood with a certified face velocity of 80-125 feet per minute.[2][3] If there is any potential for the material to become airborne outside of a fume hood, appropriate respiratory protection is required.[2]

Hand Protection

Given the acute dermal toxicity, selection of appropriate gloves is critical. The term "compatible chemical-resistant gloves" from the safety data sheet requires further specification for practical application.[1] The chemical structure contains aromatic amine and nitro functional groups, which are known to be aggressive towards certain glove materials.

  • Recommended Glove Types :

    • Butyl Rubber : Offers excellent protection against a wide variety of chemicals, including nitro-compounds and many aromatic compounds.[1]

    • Nitrile Rubber : A common and effective choice for many laboratory chemicals. For handling acutely toxic substances, it is recommended to wear two pairs of nitrile gloves (double-gloving).[2]

  • Glove Usage Protocol :

    • Always inspect gloves for any signs of degradation or perforation before use.[1]

    • When double-gloving, the outer glove should be removed and disposed of immediately after the handling procedure is complete.

    • Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]

    • Wash and dry hands thoroughly after glove removal.[1]

Eye and Face Protection

Government-approved eye and face protection are required.[1] This includes, at a minimum, ANSI-approved safety glasses with side shields or chemical splash goggles.[2][3] A face shield may be appropriate for procedures with a higher risk of splashing.[2]

Body Protection

A fully buttoned laboratory coat must be worn to its full length.[2] Protective clothing should be worn, and for situations with a higher risk of exposure, a complete suit protecting against chemicals may be necessary.[5] Full-length pants and closed-toe shoes are mandatory for all personnel in the laboratory area.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures that safety is maintained at every stage.

Storage and Segregation

Upon receipt, store (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine in a tightly closed and upright container in a dry, well-ventilated area.[1] It is crucial to store acutely toxic materials in secondary containment to prevent the spread of material in case of a leak.[2] This dedicated storage area should be clearly labeled.

Handling Procedures

All manipulations of this compound must occur within a designated area, such as a chemical fume hood.[3][4]

  • Step 1: Preparation : Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents. Don the full required PPE as outlined in Section 2.

  • Step 2: Aliquoting and Transfer : If transferring the solid material, do so carefully to avoid generating dust. Do not dispense the compound directly onto a laboratory balance in the open lab; instead, use a tared, sealed container inside the fume hood for weighing.[4]

  • Step 3: Post-Handling : After handling, decontaminate all surfaces and equipment. Wipe the work area and any contaminated equipment with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[6]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: Handling Required fume_hood Verify Fume Hood Functionality start->fume_hood don_ppe Don Full PPE fume_hood->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound decontaminate Decontaminate Surfaces & Equipment handle_compound->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end end wash_hands->end End: Procedure Complete

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.